2,3-Benzodioxine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
253-57-6 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2,3-benzodioxine |
InChI |
InChI=1S/C8H6O2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H |
InChI Key |
NKXCEJMMORTTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=COOC=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2,3-Benzodioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-benzodioxine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details various synthetic methodologies, including classical and modern catalytic approaches, and presents a thorough analysis of the spectroscopic and physical properties of the core scaffold and its derivatives. Experimental protocols for key synthetic transformations are provided to facilitate reproducibility. Furthermore, this guide explores the biological significance of this compound derivatives, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a prominent target in oncology.
Introduction
The 2,3-dihydro-1,4-benzodioxin (commonly referred to as this compound) scaffold is a privileged structural motif found in numerous biologically active compounds.[1] Its unique conformational properties and ability to engage in various intermolecular interactions have made it an attractive template for the design of novel therapeutic agents.[1] Derivatives of this compound have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] A particularly promising area of research involves the development of this compound-based inhibitors of PARP1, which have shown potential in the treatment of cancers with deficiencies in DNA repair mechanisms.[4][5] This guide aims to provide a detailed technical resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds.
Synthesis of the this compound Core
The construction of the this compound ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Williamson ether synthesis-type reaction between a catechol precursor and a 1,2-dihaloethane, as well as modern palladium-catalyzed cyclization reactions.
Synthesis from Catechol and 1,2-Dihaloalkanes
A common and straightforward method for the synthesis of the this compound core involves the reaction of a catechol with a 1,2-dihaloalkane, typically 1,2-dibromoethane (B42909), in the presence of a base.[5] This reaction proceeds via a double Williamson ether synthesis.
Experimental Protocol: Synthesis of 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxylate (a precursor to many derivatives) [5]
-
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in dimethylformamide (5 mL), add 1,2-dibromoethane (2.0 mmol).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by appropriate methods (e.g., recrystallization or column chromatography) to obtain methyl 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxylate.
-
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions offer a versatile and efficient route to substituted this compound derivatives. These methods often involve the condensation of a catechol with a propargylic carbonate.[8][9] This approach allows for the introduction of various substituents on the dioxin ring with high regio- and stereoselectivity.[8][9]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins [8][10]
-
Materials:
-
Benzene-1,2-diol (catechol)
-
Appropriate propargylic carbonate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., dppb)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the propargylic carbonate and a suitable nucleophile (if applicable) in THF.
-
Add the palladium catalyst (e.g., 2.5 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 10 mol % dppb).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Logical Workflow for Synthesis Selection
Caption: Decision tree for selecting a synthetic route to 2,3-benzodioxines.
Characterization of this compound
The structural elucidation and confirmation of this compound and its derivatives are primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound derivatives. The chemical shifts and coupling constants provide detailed information about the molecular structure, including the substitution pattern on both the aromatic and dioxin rings.
Table 1: Representative ¹H and ¹³C NMR Data for 2,3-dihydro-1,4-benzodioxine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | DMSO-d₆ | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37-4.35 (m, 2H), 4.28-4.26 (m, 2H) | 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 | [5] |
| N-(2,3-dihydrobenzo[6][7]-dioxin-6-yl)-4-methylbenzenesulfonamide | - | 10.12 (s, 1H), 7.57 (d, J = 7.8 Hz, 2H), 7.27 (d, J = 7.8 Hz, 2H), 6.62 (d, J = 8.4 Hz, 1H), 6.56 (d, J = 2.4 Hz, 1H), 6.47 (dd, J = 2.4, 8.4 Hz, 1H), 4.15 (br. s, 4H), 2.43 (s, 3H) | - | [11] |
| 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | CDCl₃ | 7.41–7.28 (m, 5H), 6.97–6.79 (m, 4H), 5.79 (ddt, J = 16.9, 10.2, 6.7 Hz, 1H), 5.09–4.93 (m, 2H), 4.75–4.56 (m, 2H), 4.32–4.20 (m, 2H), 4.16–4.03 (m, 1H), 3.68 (dt, J = 9.1, 4.6 Hz, 1H), 2.08 (dd, J = 14.1, 6.9 Hz, 2H), 1.79–1.39 (m, 4H) | 147.64, 146.86, 139.50, 138.41, 128.22, 128.08, 127.45, 122.41, 120.36, 117.79, 117.52, 115.45, 78.22, 78.08, 72.09, 68.82, 35.56, 29.15, 23.57 | [12] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in this compound derivatives. Key characteristic absorptions include C-H stretching of the aromatic ring, C-O-C stretching of the ether linkages in the dioxin ring, and vibrations associated with any substituents.
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Compound | IR (KBr, cm⁻¹) | Functional Group Assignment | Reference |
| N-(2,3-dihydrobenzo[6][7]-dioxin-6-yl)-4-methylbenzenesulfonamide | 3248, 3045, 2926, 1633, 1383 | N-H stretch, Aromatic C-H stretch, -CH₂ stretch, Aromatic C=C stretch, -SO₂ stretch | [11] |
| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide | 3253, 3055, 2939, 1719, 1647, 1388 | N-H stretch, Aromatic C-H stretch, -CH₂ stretch, C=O stretch, Aromatic C=C stretch, -SO₂ stretch | [11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.
Table 3: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | [M+H]⁺ calculated | [M+H]⁺ found | Reference |
| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | HRMS | 180.0655 | 180.0634 | [5] |
| 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate | Predicted | 194.02702 | - | [13] |
Physical Properties
The physical properties of this compound derivatives, such as melting point, are important for their characterization and assessment of purity.
Table 4: Physical Properties of Selected this compound Derivatives
| Compound | Melting Point (°C) | Reference |
| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | 130–132 | [5] |
| N-(2,3-dihydrobenzo[6][7]-dioxin-6-yl)-4-methylbenzenesulfonamide | 129-130 | [11] |
| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide | 86-87 | [11] |
Biological Activity: PARP1 Inhibition
A significant area of research for this compound derivatives is their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[4][5] In cancers with mutations in genes involved in homologous recombination repair (e.g., BRCA1/2), the inhibition of PARP1 leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cancer cell death through a process known as synthetic lethality.[4]
PARP1 Signaling Pathway
The PARP1 signaling pathway is initiated by the detection of DNA damage. Upon binding to a single-strand break, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones and DNA repair enzymes.[14][15] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[15]
Caption: Simplified PARP1 signaling pathway and the point of inhibition.
Mechanism of Inhibition by this compound Derivatives
This compound-based PARP1 inhibitors typically act by competing with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), for the catalytic site of the enzyme.[16] By blocking the synthesis of PAR, these inhibitors prevent the recruitment of the DNA repair machinery, leading to the persistence of single-strand breaks.[4]
Experimental Workflow for Assessing PARP1 Inhibition
Caption: A typical workflow for the evaluation of this compound derivatives as PARP1 inhibitors.
Conclusion
The this compound scaffold represents a versatile and valuable platform for the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of a diverse library of derivatives. The detailed characterization data and experimental protocols will aid researchers in the unambiguous identification and quality control of their synthesized compounds. The demonstrated potential of this compound derivatives as potent PARP1 inhibitors highlights the importance of this scaffold in modern drug discovery, particularly in the field of oncology. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential.
References
- 1. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Palladium-catalyzed synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. PubChemLite - 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 14. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. PARP inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydro-1,4-Benzodioxine
An Important Note on Nomenclature: The compound of interest, often referred to as 2,3-Benzodioxine, is scientifically known as 1,4-Benzodioxin in its unsaturated form. However, the vast majority of available scientific literature focuses on its stable, saturated analog: 2,3-Dihydro-1,4-benzodioxine , which is also commonly named 1,4-Benzodioxan . Due to the scarcity of information on the unstable unsaturated parent compound, this guide will provide a comprehensive overview of the physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of the core physical and chemical characteristics, spectroscopic data, and a representative synthesis protocol for 2,3-Dihydro-1,4-benzodioxine.
Physical and Chemical Properties
2,3-Dihydro-1,4-benzodioxine is a colorless to light yellow liquid with a pleasant odor.[1] It is a versatile organic compound with a unique structure that makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] It is sparingly soluble in water.[1]
Core Properties of 2,3-Dihydro-1,4-benzodioxine
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₂ | [2][3] |
| Molecular Weight | 136.15 g/mol | [2][3] |
| CAS Number | 493-09-4 | [1][2][3] |
| Appearance | Colorless to slightly yellow clear liquid | [1][2] |
| Boiling Point | 216 °C | [2][4] |
| Density | 1.17 g/mL | [2] |
| Refractive Index | n20/D 1.55 | [2] |
| Solubility | Insoluble in water | [1][5] |
| Flash Point | 87 °C (closed cup) | [6] |
Properties of Selected Derivatives
The benzodioxane scaffold is present in numerous derivatives with a range of physical properties.
| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,4-Benzodioxan-6-amine | 22013-33-8 | C₈H₉NO₂ | 151.17 | 29-31 |
| 1,4-Benzodioxan-6-yl methyl ketone | 2879-20-1 | C₁₀H₁₀O₃ | 178.19 | 78-86 |
| 1,4-Benzodioxane-6-carboxylic acid | 4442-54-0 | C₉H₈O₄ | 180.16 | 138 |
| 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxamide | 4442-53-9 | C₉H₉NO₃ | 179.17 | 130-132 |
Spectroscopic Data
The structural elucidation of 2,3-Dihydro-1,4-benzodioxine and its derivatives relies heavily on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2,3-dihydro-1,4-benzodioxine is characterized by signals corresponding to the aromatic and aliphatic protons. For a substituted derivative like 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxamide, the aromatic protons appear in the range of δ 6.87-7.62 ppm, while the methylene (B1212753) protons of the dioxane ring appear as multiplets around δ 4.26-4.37 ppm.[8]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule. For ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate, the aromatic carbons resonate in the downfield region, while the aliphatic carbons of the dioxane ring and the ethyl group appear in the upfield region.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Dihydro-1,4-benzodioxine shows characteristic absorption bands. For derivatives containing functional groups, additional characteristic peaks are observed. For example, N-(2,3-dihydrobenzo[1][7]-dioxin-6-yl)-4-methylbenzenesulfonamide exhibits N-H stretching at 3248 cm⁻¹, aromatic C-H stretching at 3045 cm⁻¹, aliphatic -CH₂ stretching at 2926 cm⁻¹, aromatic C=C stretching at 1633 cm⁻¹, and -SO₂ stretching at 1383 cm⁻¹.[10]
Mass Spectrometry (MS)
The mass spectrum of 2,3-Dihydro-1,4-benzodioxine shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information.[11]
Experimental Protocols: Synthesis of 2,3-Dihydro-1,4-benzodioxine Derivatives
A common and effective method for the synthesis of the 2,3-dihydro-1,4-benzodioxine core structure is the reaction of a catechol derivative with a 1,2-dihaloethane. The following is a representative protocol for the synthesis of methyl 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxylate.[8]
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
A suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) is prepared in 5 mL of dimethylformamide.[8]
-
To this suspension, 1,2-dibromoethane (2.0 mmol) is added.[8]
-
The reaction mixture is stirred under reflux for 10 hours.[8]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Once the starting material is completely consumed, the mixture is diluted with water and extracted with ethyl acetate.[8]
-
The organic layer is collected, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (ethyl acetate:n-hexane 10:90) to yield methyl 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxylate as a white powder.[8]
Visualizations
Synthesis Workflow of a 2,3-Dihydro-1,4-benzodioxine Derivative
Caption: Synthesis of a 2,3-Dihydro-1,4-benzodioxine derivative.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzodioxan - Wikipedia [en.wikipedia.org]
- 4. Benzodioxanes | Fisher Scientific [fishersci.com]
- 5. 1,4-Benzodioxan | CAS#:493-09-4 | Chemsrc [chemsrc.com]
- 6. 1,4-Benzodioxane 493-09-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. 1,4-Benzodioxan-6-amine = 98 22013-33-8 [sigmaaldrich.com]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. scielo.br [scielo.br]
- 11. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]
A Technical Guide to the Historical Synthesis of Benzodioxines: A Focus on the Prevalent 1,4-Isomer
Introduction
This technical guide provides a comprehensive overview of historical methods for the synthesis of benzodioxines, with a particular focus on the 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxane) scaffold. It is important to note a critical distinction in nomenclature: while the user requested information on "2,3-benzodioxine," the vast majority of historical and contemporary chemical literature is dedicated to the synthesis and application of its isomer, 1,4-benzodioxin (B1211060), and its derivatives. The this compound structure is significantly less common and its synthesis is not as well-documented in historical chemical literature.
This guide will first address a plausible historical route to the 2,3-benzodioxane core via the dimerization of o-quinone methides. Subsequently, it will delve into the more established and historically significant synthetic methods for the 1,4-benzodioxin framework, which has been a cornerstone in the development of various pharmaceuticals and biologically active compounds.
Plausible Historical Route to the 2,3-Benzodioxane Core: Dimerization of o-Quinone Methides
While direct historical methods for the synthesis of the parent this compound are scarce, a plausible pathway involves the dimerization of highly reactive intermediates known as o-quinone methides. These species can be generated from precursors such as 2-chloromethylphenols upon treatment with a weak base. The dimerization of the o-quinone methide intermediate would lead to the formation of a 2,3-benzodioxane derivative.
Figure 1: Plausible synthesis of a 2,3-benzodioxane derivative via dimerization of an o-quinone methide.
Experimental Protocol: Conceptual Dimerization of an o-Quinone Methide
The following is a generalized protocol conceptualized from the reaction of substituted 2-chloromethylphenols which are known to form dimers and trimers through o-quinone methide intermediates[1].
-
Precursor Preparation: A substituted 2-chloromethylphenol is prepared via standard chloromethylation of the corresponding phenol.
-
Intermediate Generation: The 2-chloromethylphenol derivative is treated with a weak aqueous base (e.g., sodium bicarbonate) to facilitate the elimination of HCl and generate the transient o-quinone methide.
-
Dimerization: The highly reactive o-quinone methide undergoes a [4+2] cycloaddition with another molecule of itself to form the dimeric 2,3-benzodioxane structure.
-
Isolation and Purification: The resulting dimer is isolated from the reaction mixture and purified using techniques such as crystallization or chromatography.
| Parameter | Value |
| Reactants | 2-Chloromethyl-4,6-dimethylphenol, Weak aqueous base |
| Product | Dimeric and trimeric products |
| Yield | Not specified for the specific 2,3-benzodioxane dimer |
| Reference | Journal of the Chemical Society, Perkin Transactions 1[1] |
Historical Methods for the Synthesis of 1,4-Benzodioxins
The synthesis of the 1,4-benzodioxin scaffold has been a subject of extensive research due to its prevalence in a wide range of biologically active molecules. Historically, several key methods have been developed.
Williamson Ether Synthesis
One of the earliest and most fundamental methods for the synthesis of 1,4-benzodioxanes is the Williamson ether synthesis. This reaction involves the condensation of a catechol (benzene-1,2-diol) with a 1,2-dihaloethane, typically in the presence of a base.
Figure 2: Williamson ether synthesis of 1,4-benzodioxane.
Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate [4]
-
Reaction Setup: A suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF) is prepared.
-
Addition of Alkylating Agent: 1,2-Dibromoethane (0.17 mL, 2.0 mmol) is added to the suspension.
-
Reaction Conditions: The reaction mixture is stirred under reflux for 10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, the mixture is diluted with water and extracted with ethyl acetate.
-
Purification: The organic portion is dried over anhydrous magnesium sulfate (B86663) and evaporated under reduced pressure to yield the product.
| Parameter | Value |
| Starting Material | Methyl 2,3-dihydroxybenzoate |
| Reagents | 1,2-Dibromoethane, Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Reflux |
| Time | 10 hours |
| Yield | Not specified for this specific step, but the subsequent amide formation has a 70% yield. |
| Reference | Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide...[4] |
Palladium-Catalyzed Heteroannulation
More modern approaches to the synthesis of 1,4-benzodioxin derivatives involve palladium-catalyzed reactions. These methods offer high yields and selectivity. One such method is the heteroannulation of monoprop-2-ynylated catechol with aryl iodides.
Figure 3: Palladium-catalyzed synthesis of a 1,4-benzodioxin derivative.
Experimental Protocol: General Procedure for Palladium-Catalyzed Heteroannulation [2]
-
Reaction Setup: A mixture of the monoprop-2-ynylated catechol, an aryl iodide, PdCl2(PPh3)2, and CuI is prepared in a suitable solvent.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by standard procedures, and the product is purified by chromatography to afford the corresponding 1-alkylidene or 1-arylidene-2,3-dihydro-1,4-benzodioxin.
| Parameter | Value |
| Reactants | Monoprop-2-ynylated catechol, Aryl iodide |
| Catalyst | PdCl2(PPh3)2, CuI |
| Yield | Excellent chemical yields |
| Reference | Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins[2] |
Base-Catalyzed Cyclization of Epoxides
Another historically relevant method involves the base-catalyzed cyclization of an epoxide precursor derived from a catechol derivative. This approach allows for the introduction of various substituents on the dioxin ring.
Figure 4: Base-catalyzed cyclization for 1,4-benzodioxane synthesis.
Experimental Protocol: Synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [5]
-
Preparation of the Base Suspension: A suspension of pyrocatechol (B87986) (2.96 g, 26.84 mmol) and potassium carbonate (11.13 g, 80.62 mmol) in DMF (65 mL) is stirred for 30 minutes.
-
Addition of the Mesylate: A solution of the mesylated precursor (10.91 g, 26.84 mmol) in DMF (65 mL) is added dropwise to the mixture.
-
Reaction: The reaction is stirred at room temperature until TLC indicates the disappearance of the starting material.
-
Work-up: The solvent is evaporated in vacuo. The crude product is dissolved in DCM and washed with a 10% aqueous solution of HCl and brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo to yield the final product.
| Parameter | Value |
| Reactants | Pyrocatechol, Mesylated precursor |
| Base | Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Yield | Not explicitly stated for this step, but the previous step had an 82% yield. |
| Reference | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine[5] |
The historical synthesis of benzodioxines is predominantly the story of the 1,4-isomer. Classic methods like the Williamson ether synthesis laid the groundwork for accessing this important heterocyclic system. Over time, more advanced techniques, including palladium-catalyzed reactions, have been developed to provide more efficient and selective routes. While the this compound isomer remains a less explored area of chemical space, its potential synthesis through the dimerization of reactive intermediates like o-quinone methides presents an interesting avenue for further investigation. This guide provides a foundational understanding of these historical methods for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Spirans. Part IX. Dimers and trimers of o-quinone methides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins: Ingenta Connect [ingentaconnect.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the 1,4-benzodioxine and 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxan) ring systems. Extensive literature searches revealed a significant lack of published data regarding the stability and reactivity of the isomeric 2,3-benzodioxine core. The 1,4-benzodioxine scaffold is a highly stable and extensively studied motif, forming the backbone of numerous biologically active compounds and marketed drugs.[1] Therefore, this document provides a comprehensive overview of the well-documented 1,4-isomer to serve as a valuable resource for researchers in medicinal chemistry.
Introduction to the 1,4-Benzodioxine Core
The 1,4-benzodioxine ring system consists of a benzene (B151609) ring fused to a 1,4-dioxine ring. Its saturated form, 2,3-dihydro-1,4-benzodioxine, commonly known as 1,4-benzodioxan, is a privileged scaffold in drug discovery.[1][2] This motif is found in natural products like the antihepatotoxic agent Silybin and is a cornerstone in the design of compounds targeting a wide array of biological targets, including adrenergic, serotoninergic, and nicotinic receptors.[1]
The structural features of the 1,4-benzodioxan ring are crucial for its biological activity. Substitutions on the benzene ring are primarily involved in tuning receptor subtype selectivity, while the introduction of a substituent at the C2 position of the dioxane ring creates a chiral center, which often leads to significant differences in biological activity between enantiomers.[1] The two oxygen atoms in the dioxane ring can play different roles in receptor binding; the oxygen at position 1 may engage in polar interactions, while the oxygen at position 4 is often important for stabilizing the optimal conformation for drug-receptor interactions.[3]
Stability of the 1,4-Benzodioxine Ring
The 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxan) ring is noted for its high chemical and thermal stability, which contributes to its widespread use as a scaffold in medicinal chemistry.[1] This stability allows for a wide range of chemical modifications to be performed on the core structure without compromising the integrity of the ring. For instance, the scaffold is stable to conditions required for:
-
Oxidation: Sulfide moieties attached to the benzodioxane ring can be selectively oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide without affecting the core ring structure.[4]
-
Amide Coupling: The ring is stable to standard amide bond formation conditions, including the use of coupling agents or the conversion of carboxylic acids to reactive acid chlorides.[4]
-
Basic and Acidic Conditions: The synthesis of various derivatives involves reactions under both basic (e.g., K₂CO₃, NaH) and acidic (e.g., H₂SO₄, TFA) conditions, highlighting the ring's resilience.[4][5]
While the saturated 1,4-benzodioxan ring is very stable, the unsaturated 1,4-benzodioxine ring behaves more like an unsaturated aliphatic ether and is less aromatic in character compared to its sulfur-containing bioisosteres, 1,4-benzodithiin (B14748010) and 1,4-benzooxathiin.[6]
Synthesis and Reactivity
The reactivity of the 1,4-benzodioxan scaffold can be divided into two main categories: reactions on the aromatic ring and modifications of the dioxane ring.
Synthesis of the Core Scaffold
The most common method for synthesizing the 2,3-dihydro-1,4-benzodioxine scaffold is the Williamson ether synthesis, involving the reaction of a catechol (1,2-dihydroxybenzene) with a 1,2-dihaloethane or an equivalent electrophile under basic conditions.
Reactivity of the Aromatic Ring
The benzene portion of the 1,4-benzodioxan ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygens. This allows for various functionalizations.
-
Claisen-Schmidt Condensation: 1,4-benzodioxan derivatives with an aldehyde group can undergo condensation with substituted acetophenones to form chalcones, which are precursors to various bioactive molecules.[7]
-
Sulfonylation and Alkylation: The amino-substituted 1,4-benzodioxan can be readily sulfonylated and subsequently alkylated at the nitrogen atom to produce a diverse library of compounds.[8]
Reactivity at the Dioxane Ring
While the dioxane ring itself is generally stable, functional groups attached to it can be readily manipulated. The 2-position is a common site for introducing substituents.
-
Nucleophilic Substitution: Chiral precursors like (2R)-(−)-glycidyl tosylate can be reacted with catechol to form chiral 2-hydroxymethyl-1,4-benzodioxan, which is a versatile intermediate for further synthesis.[5]
-
Oxidation: As previously mentioned, substituents attached via heteroatoms (like sulfur) can be oxidized without affecting the dioxane ring.[4]
Quantitative Data Summary
The following tables summarize yields for key synthetic transformations involving the 1,4-benzodioxine scaffold.
Table 1: Synthesis of 1,4-Benzodioxan Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 3,4,5-trihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, Acetone | Methyl 8-bromo-7-hydroxy-1,4-benzodioxane-6-carboxylate | 45 | [4] |
| 2,3-dihydroxybenzoic acid | Methanol, H₂SO₄ | Methyl 2,3-dihydroxybenzoate | 85 | [9] |
| Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, DMF | Methyl 2,3-dihydrobenzo[b][2][10]dioxine-5-carboxylate | Not specified | [9] |
| 2,3-dihydrobenzo[b][2][10]dioxin-6-amine | 4-methylbenzenesulfonyl chloride, 10% aq. Na₂CO₃ | N-(2,3-dihydrobenzo[2][10]-dioxin-6-yl)-4-methylbenzenesulfonamide | 80 |[8] |
Table 2: Anti-platelet and GPIIb/IIIa Antagonistic Activity
| Compound | Anti-platelet IC₅₀ (μM, ADP-induced) | Anti-platelet IC₅₀ (μM, Thrombin-induced) | GPIIb/IIIa Antagonistic IC₅₀ (μM) | Reference |
|---|
| 9-2p | 41.7 | 22.2 | 2.3 |[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][2][11]dioxine-5-carboxylate[10]
This protocol describes the key cyclization step to form the 1,4-benzodioxan ring fused to a functionalized benzene ring.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of 2,3-Benzodioxine in organic chemistry
An In-depth Technical Guide to 1,4-Benzodioxine in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of the 1,4-benzodioxine scaffold in organic and medicinal chemistry. It is important to note that while the topic requested was "2,3-Benzodioxine," this specific isomer is not commonly found in chemical literature, likely due to instability. The highly stable and synthetically versatile isomer, 1,4-benzodioxine , and its reduced form, 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxane) , are of significant interest and are the focus of this review.
The 1,4-benzodioxane (B1196944) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its structural rigidity and ability to position substituents in a defined three-dimensional space make it an attractive template for designing molecules that interact with specific biological targets. This guide will delve into the core aspects of 1,4-benzodioxine chemistry, offering valuable insights for professionals in drug discovery and development.
Synthesis of the 1,4-Benzodioxin (B1211060) Core
The construction of the 1,4-benzodioxin ring system is a cornerstone of its chemistry. Various synthetic strategies have been developed, most commonly involving the formation of the dioxane ring by coupling a catechol derivative with a two-carbon electrophile.
Common Synthetic Strategies
The most prevalent methods for synthesizing the 1,4-benzodioxane ring are:
-
Williamson Ether Synthesis Approach: This is the most traditional and widely used method. It involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base.[2][3]
-
Condensation with Epoxides: Catechols can react with epoxides to form the 1,4-benzodioxane ring. This method is particularly useful for introducing substituents at the C2 position of the dioxane ring.[4]
-
Metal-Catalyzed Cyclizations: Transition metal-catalyzed reactions, particularly using palladium or copper, have emerged as powerful tools for constructing the 1,4-benzodioxin skeleton, offering alternative pathways and functional group tolerance.[4]
-
Reaction with α-Halo Michael Acceptors: Catechol can react with α-halo Michael acceptors to form functionalized 1,4-benzodioxanes.[5]
Table 1: Summary of Selected Synthetic Methods for 1,4-Benzodioxane Derivatives
| Starting Material(s) | Reagents & Conditions | Product | Typical Yield | Reference(s) |
| Methyl 3,4,5-trihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, acetone, reflux | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][6][7]dioxine-6-carboxylate | 45% | [2][8] |
| Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, DMF, reflux, 10h | Methyl 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxylate | Not specified | [3] |
| 2,3-Dihydroxybenzoic acid | Methanol, conc. H₂SO₄, reflux, 12h | Methyl 2,3-dihydroxybenzoate | 85% | [3] |
| 2,3-dihydro-1,4-benzodioxin-6-amine | 4-methylbenzenesulfonyl chloride, 10% aq. Na₂CO₃, rt, 4-5h | N-(2,3-dihydrobenzo[6][7]dioxin-6-yl)-4-methylbenzenesulfonamide | 80% | [9][10] |
| Catechol | (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy, K₂CO₃, DMF, rt | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | Not specified | [11] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxylate[4]
This protocol details the cyclization of a catechol derivative to form the 1,4-benzodioxane ring.
-
Starting Materials: Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol), 1,2-dibromoethane (0.17 mL, 2.0 mmol), potassium carbonate (K₂CO₃) (0.304 g, 2.2 mmol), dimethylformamide (DMF) (5 mL).
-
Procedure:
-
A suspension of methyl 2,3-dihydroxybenzoate and K₂CO₃ in DMF is prepared in a round-bottom flask.
-
1,2-dibromoethane is added to the suspension.
-
The reaction mixture is stirred under reflux for 10 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic portion is dried over anhydrous magnesium sulfate (B86663) and the solvent is evaporated under reduced pressure to yield the product.
-
Protocol 2: Synthesis of N-(2,3-dihydrobenzo[7][8]dioxin-6-yl)-4-methylbenzenesulfonamide[10][11]
This protocol exemplifies the functionalization of a pre-formed 1,4-benzodioxane derivative.
-
Starting Materials: 2,3-dihydro-1,4-benzodioxin-6-amine (1), 4-methylbenzenesulfonyl chloride (2), 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Procedure:
-
2,3-dihydro-1,4-benzodioxin-6-amine is reacted with 4-methylbenzenesulfonyl chloride by stirring in an aqueous alkaline medium (10% Na₂CO₃) at room temperature for 4-5 hours.
-
After the reaction is complete, the product is precipitated by acidifying the mixture to pH 2 using concentrated HCl.
-
The resulting solid is filtered, washed with distilled water, and air-dried.
-
The final product is obtained as a light brown amorphous powder with a yield of 80%.
-
Reactivity of the 1,4-Benzodioxin Ring System
The 1,4-benzodioxin scaffold is characterized by a high degree of aromaticity and stability. The reactivity can be considered in two parts: the aromatic benzene (B151609) ring and the heterocyclic dioxane ring.
-
Aromatic Ring Reactivity: The benzene portion of the molecule undergoes typical electrophilic aromatic substitution reactions. The ether-type oxygen atoms are activating, ortho-, para-directing groups. Therefore, electrophiles will preferentially add to the positions ortho and para to the oxygen atoms (positions 6 and 7, assuming an unsubstituted ring).
-
Dioxane Ring Reactivity: The 2,3-dihydro-1,4-dioxin (benzodioxane) ring is generally stable to many reaction conditions. The primary reactivity involves functionalization at the C2 and C3 positions, often established during the synthesis of the ring itself.
Applications in Drug Development
The 1,4-benzodioxine scaffold is a key component in a multitude of biologically active compounds, spanning various therapeutic areas.[1][12][13]
Anticancer Agents: PARP1 Inhibitors
A significant application of the 1,4-benzodioxine core is in the design of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[3] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs).[7][14] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[15] When PARP1 is inhibited, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs.[14] In BRCA-deficient cells, these DSBs cannot be repaired effectively, leading to genomic instability and cell death. This concept is known as synthetic lethality .[16]
The 1,4-benzodioxine moiety serves as a versatile scaffold in PARP inhibitors, allowing for the appropriate orientation of functional groups to bind to the NAD⁺ binding site of the enzyme.[14] For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) has been identified as a lead compound for the development of potent PARP1 inhibitors.[3]
Caption: Mechanism of PARP1 inhibition and synthetic lethality in BRCA-deficient cancer cells.
Other Therapeutic Applications
-
α-Adrenoceptor Antagonists: Derivatives of 1,4-benzodioxan, such as Doxazosin, are used as α₁-adrenoceptor antagonists for the treatment of hypertension and benign prostatic hyperplasia.[17][18]
-
Monoamine Oxidase B (MAO-B) Inhibitors: Chalcone derivatives incorporating the 1,4-benzodioxan structure have been developed as selective and reversible inhibitors of human MAO-B, which is a target for the treatment of neurodegenerative diseases like Parkinson's disease.[19]
-
Antibacterial Agents: The scaffold has been used to develop novel antibacterial agents that target essential bacterial enzymes like diapophytoene desaturase (CrtN) in S. aureus.[13]
-
Anti-inflammatory and Antioxidant Agents: Many natural and synthetic 1,4-benzodioxanes exhibit significant anti-inflammatory and antioxidant properties.[1][2][20]
Data Presentation
Table 2: Physical and Spectroscopic Properties of 1,4-Benzodioxin Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Reference(s) |
| 1,4-Benzodioxin | C₈H₆O₂ | 134.13 | N/A | Aromatic protons | [21] |
| 1,4-Benzodioxane | C₈H₈O₂ | 136.15 | N/A | 6.84 (m, 4H, Ar-H), 4.25 (s, 4H, -OCH₂CH₂O-) | [22] |
| 1,4-Benzodioxan-6-amine | C₈H₉NO₂ | 151.17 | 29-31 | Aromatic and amine protons | [23] |
| N-(2,3-dihydrobenzo[6][7]dioxin-6-yl)-4-methylbenzenesulfonamide | C₁₅H₁₅NO₄S | 305.35 | 129-130 | 10.12 (s, 1H, NH), 7.57 (d), 7.27 (d), 6.47-6.62 (m), 4.15 (s, 4H), 2.43 (s, 3H) | [9][10] |
| 2,3-Dihydrobenzo[b][6][7]dioxine-5-carboxamide | C₉H₉NO₃ | 179.17 | 130-132 | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd), 6.98 (dd), 6.87 (t), 4.36 (m, 2H), 4.27 (m, 2H) | [3] |
Table 3: Biological Activity of Selected 1,4-Benzodioxine Derivatives
| Compound Class | Target | Example Compound | Activity (IC₅₀) | Reference(s) |
| PARP1 Inhibitors | PARP1 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 µM | [3] |
| MAO-B Inhibitors | MAO-B | (E)-3-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 0.045 µM | [19] |
| α-Glucosidase Inhibitors | α-Glucosidase | 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-chlorophenyl)acetamide | 81.12 ± 0.13 µM | [24] |
| Antibacterial Agents | E. coli FabH | 1,4-benzodioxane thiazolidinedione piperazine (B1678402) derivative | 60 nM | [13] |
General Synthetic Workflow Visualization
The following diagram illustrates a common workflow for the synthesis and functionalization of 1,4-benzodioxane derivatives, starting from a substituted catechol.
Caption: General workflow for the synthesis and diversification of 1,4-benzodioxane derivatives.
Conclusion
The 1,4-benzodioxine scaffold remains a cornerstone in modern organic and medicinal chemistry. Its robust and varied synthetic routes, coupled with the chemical stability of the core, allow for extensive derivatization and optimization. The proven success of 1,4-benzodioxine-containing compounds as drugs and clinical candidates, particularly as PARP inhibitors and adrenergic receptor modulators, underscores its importance. This guide has provided a technical overview of its synthesis, reactivity, and applications, offering a valuable resource for researchers aiming to leverage this versatile scaffold in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 15. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scirp.org [scirp.org]
- 19. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1,4-Benzodioxin | C8H6O2 | CID 136071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]
- 23. 1,4-Benzodioxan-6-amine = 98 22013-33-8 [sigmaaldrich.com]
- 24. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
For Researchers, Scientists, and Drug Development Professionals
While the direct natural occurrence of 2,3-benzodioxine is not widely reported in scientific literature, its isomers, particularly 1,4-benzodioxane (B1196944) and 1,3-benzodioxole (B145889), are prevalent scaffolds in a variety of naturally occurring compounds with significant biological activities. This guide provides a comprehensive overview of the natural sources, quantitative data, isolation methodologies, and biosynthetic pathways of these important structural motifs.
Natural Occurrence of 1,4-Benzodioxane and 1,3-Benzodioxole Derivatives
The 1,4-benzodioxane moiety is a key structural feature in a class of natural products known as lignans (B1203133).[1] These compounds are formed by the oxidative coupling of two phenylpropanoid units.[1] Similarly, the 1,3-benzodioxole (or methylenedioxyphenyl) group is found in a range of plant secondary metabolites.[2][3]
1.1. 1,4-Benzodioxane Lignans
Lignan-derived 1,4-benzodioxane natural products have been isolated from various plant sources and exhibit a diverse array of biological activities, including hepatoprotective, neurotrophic, insecticidal, and anticancer effects.[1][4][5]
-
Silybin (B1146174): A major constituent of silymarin (B1681676), an extract from the seeds of milk thistle (Silybum marianum).[1] Silybin itself is a diastereomeric mixture of silybin A and silybin B.[6] It is well-known for its hepatoprotective properties.[5]
-
Eusiderin A: A neolignan isolated from the wood of Eusideroxylon zwageri.[7] It has demonstrated antifungal and antifeedant activities.[7][8]
-
Americanin A: A neolignan found in the seeds of Phytolacca americana.[4] It has shown antiproliferative and antitumor activities in human colon cancer cells.[4]
-
Isoamericanin A: Another 1,4-benzodioxane lignan (B3055560) that co-occurs with americanin A.[1]
1.2. 1,3-Benzodioxole Derivatives
Compounds containing the 1,3-benzodioxole ring system are found in various plants and are known for their biological activities.[2][9]
-
Aristolochic Acids: A group of nitrophenanthrene carboxylic acids containing a 1,3-benzodioxole moiety, found in plants of the Aristolochia genus.[10][11][12] Aristolochic acid I and II are the most common.[10][11] Despite their use in traditional medicine, they are known to be nephrotoxic and carcinogenic.[10]
-
Other Derivatives: The 1,3-benzodioxole scaffold is present in numerous other natural products and serves as a crucial intermediate in the synthesis of various bioactive molecules.[2][13]
Quantitative Data on Natural Occurrence
The concentration of these compounds in their natural sources can vary depending on the plant species, geographical location, and extraction method.
Table 1: Quantitative Analysis of 1,4-Benzodioxane Lignans in Silybum marianum
| Compound | Plant Part | Extraction Method | Yield | Reference |
| Silybin A | Seeds | Pressurized Liquid Extraction (Acetone) | 3.3 mg/g | [14] |
| Silybin B | Seeds | Pressurized Liquid Extraction (Acetone) | 5.1 mg/g | [14] |
| Isosilybin A | Seeds | Pressurized Liquid Extraction (Acetone) | 2.6 mg/g | [14] |
| Isosilybin B | Seeds | Pressurized Liquid Extraction (Acetone) | 1.5 mg/g | [14] |
| Silychristin | Seeds | Pressurized Liquid Extraction (Acetone) | 3.3 mg/g | [14] |
| Silydianin | Seeds | Pressurized Liquid Extraction (Acetone) | 6.9 mg/g | [14] |
| Taxifolin | Seeds | Hot Water Extraction (100°C) | 1.2 mg/g | [15] |
| Silychristin | Seeds | Hot Water Extraction (100°C) | 5.0 mg/g | [15] |
| Silybin A | Seeds | Hot Water Extraction (100°C) | 1.8 mg/g | [15] |
| Silybin B | Seeds | Hot Water Extraction (100°C) | 3.3 mg/g | [15] |
Table 2: Quantitative Analysis of 1,3-Benzodioxole Derivatives in Aristolochia bracteolata
| Compound | Plant Part | Extraction Method | Concentration | Reference |
| Aristolochic Acid I | Whole Plant | Methanol (B129727) Extraction followed by HPLC | 12.98 g/kg | [10][11] |
| Aristolochic Acid II | Whole Plant | Methanol Extraction followed by HPLC | 49.03 g/kg | [10][11] |
Experimental Protocols
The isolation and characterization of 1,4-benzodioxane and 1,3-benzodioxole derivatives from natural sources involve a series of extraction, separation, and analytical techniques.[1][16]
3.1. General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of these natural products.
General workflow for natural product isolation.
3.2. Protocol for Isolation of Silymarin from Silybum marianum Seeds
This protocol is based on pressurized liquid extraction (PLE), which has been shown to be more efficient than traditional Soxhlet extraction.[14]
-
Sample Preparation: Grind the seeds of Silybum marianum to a fine powder.
-
Pressurized Liquid Extraction (PLE):
-
Solvent Evaporation: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude silymarin extract.
-
Purification:
-
The crude extract can be further purified by preparative reversed-phase high-performance liquid chromatography (HPLC) to isolate individual flavonolignans (silybin A, silybin B, etc.).[6]
-
-
Characterization:
3.3. Protocol for Isolation of Aristolochic Acids from Aristolochia bracteolata
This protocol describes a method for the extraction and isolation of aristolochic acids.[10][11]
-
Defatting: Defat the powdered whole plant material with a non-polar solvent like petroleum ether.[12]
-
Extraction:
-
Extract the defatted plant material with methanol at room temperature.[10][11]
-
Concentrate the methanol extract and partition it between chloroform (B151607) and water. The aristolochic acids will be in the chloroform layer.[10][11]
-
-
Column Chromatography:
-
Subject the chloroform extract to silica (B1680970) gel column chromatography.[10][11]
-
Elute the column with a gradient of chloroform and methanol to separate the fractions containing aristolochic acids.[10][11]
-
-
Preparative Thin Layer Chromatography (PTLC):
-
Characterization and Quantification:
Biosynthesis and Signaling Pathways
4.1. Proposed Biosynthesis of 1,4-Benzodioxane Lignans
The biosynthesis of 1,4-benzodioxane lignans is proposed to occur through the oxidative coupling of a phenylpropanoid unit with another partner molecule, such as another phenylpropanoid, a flavonoid, or a coumarin.[1]
Proposed biosynthetic pathway of 1,4-benzodioxane lignans.
4.2. Signaling Pathway of Americanin A in Colon Cancer Cells
Americanin A has been shown to inhibit the proliferation of human colon cancer cells by inducing G2/M cell-cycle arrest through the regulation of the ATM/ATR signaling pathway.[4]
Signaling pathway of Americanin A in colon cancer cells.
This guide highlights the significance of 1,4-benzodioxane and 1,3-benzodioxole structures in naturally occurring compounds. The detailed protocols and pathway diagrams provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into these and other related structures is likely to uncover more compounds with potent biological activities.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. Antitumor Activity of Americanin A Isolated from the Seeds of Phytolacca americana by Regulating the ATM/ATR Signaling Pathway and the Skp2-p27 Axis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. US4162255A - Process for extracting aristolochic acids - Google Patents [patents.google.com]
- 13. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 14. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
- 16. files.sdiarticle5.com [files.sdiarticle5.com]
- 17. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
Toxicological Profile of 2,3-Benzodioxine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information on 2,3-benzodioxine and its analogs. The information is intended for research and professional audiences and should not be used for medical advice or self-diagnosis.
Introduction
The this compound ring system is a core structure of a class of compounds known as dioxins. While the parent this compound is not extensively studied, its halogenated analogs, particularly the polychlorinated dibenzo-p-dioxins (PCDDs), are of significant toxicological concern. The most potent and well-researched of these is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is often used as a reference compound for assessing the toxicity of other dioxin-like compounds.[1][2] This guide will focus primarily on the toxicological profile of TCDD as a representative of the this compound analogs, due to the scarcity of data on the parent compound. The toxicity of these compounds is largely mediated through the activation of the aryl hydrocarbon (Ah) receptor.[3][4][5]
Quantitative Toxicological Data
The toxicity of this compound analogs, particularly PCDDs, varies significantly with the degree and position of halogen substitution. The following tables summarize key quantitative toxicity data for TCDD and other selected analogs.
Table 1: Acute Toxicity of Selected Polychlorinated Dibenzo-p-dioxins (PCDDs)
| Compound | Animal Model | Route of Administration | LD50 (µg/kg body weight) | Reference |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Guinea Pig | Oral | 0.6 - 2.1 | [6] |
| Rat (Male) | Oral | 22 | [6] | |
| Rat (Female) | Oral | 45 | [6] | |
| Mouse | Oral | 114 | [6] | |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | Guinea Pig | Oral | 3.1 | [6] |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | Guinea Pig | Oral | 70 - 100 | [6] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) for TCDD
| Animal Model | Exposure Duration | Endpoint | NOAEL (ng/kg/day) |
| Rat | 2 years | Carcinogenicity | 1 |
| Monkey | Chronic | Immunotoxicity | 5 |
Note: NOAEL values can vary depending on the study design and the specific endpoint being evaluated.
Mechanism of Toxicity: The Aryl Hydrocarbon (Ah) Receptor Pathway
The primary mechanism of toxicity for TCDD and its analogs is the activation of the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[3][4] The binding of a dioxin analog to the Ah receptor initiates a cascade of events leading to changes in gene expression and subsequent toxic effects.
Experimental Protocols
The toxicological evaluation of this compound analogs generally follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 425)
This study is designed to determine the median lethal dose (LD50) of a substance.
References
- 1. Mutagenic and genotoxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 4. AH RECEPTOR LIGANDS IN CANCER: FRIEND AND FOE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Altered in vivo toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in C-SRC deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,3-Benzodioxine as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of diols is a fundamental and often critical step in the multi-step synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction and removal, as well as its stability under a variety of reaction conditions. The 2,3-benzodioxine moiety, formed by the reaction of a diol with catechol, offers a robust and versatile option for the protection of 1,2-diols. This bicyclic acetal (B89532) is particularly attractive due to its rigid structure and its stability to a range of synthetic transformations.
These application notes provide a comprehensive overview of the use of this compound as a protecting group for diols, including detailed experimental protocols for its installation and removal, data on its stability, and a discussion of its scope and limitations.
Advantages of the this compound Protecting Group
-
Robustness: The this compound group is stable to a wide range of reaction conditions, including basic, and some reductive and oxidative conditions, allowing for selective manipulation of other functional groups within the molecule.
-
Ease of Introduction: The protection can be achieved in a straightforward manner through a double Williamson ether synthesis, typically from a dimesylated or ditosylated diol and catechol.
-
Rigid Conformation: The rigid structure of the benzodioxine ring can impart conformational constraint on the protected diol, which can be advantageous in controlling the stereochemical outcome of subsequent reactions.
General Reaction Scheme
The formation of the this compound protected diol proceeds through a two-step sequence. First, the diol is activated by conversion to a di-sulfonate ester, typically a dimesylate or ditosylate. This is followed by a nucleophilic substitution reaction with catechol in the presence of a base.
Caption: General workflow for the protection of a diol as a this compound and its subsequent deprotection.
Experimental Protocols
Protocol 1: Protection of a Generic 1,2-Diol
This two-step protocol describes the general procedure for the protection of a 1,2-diol as a 2,3-disubstituted-1,4-benzodioxine.
Step 1: Dimesylation of the Diol
-
Dissolution: Dissolve the diol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a suitable base, such as triethylamine (B128534) (2.5 equiv) or pyridine (B92270) (3.0 equiv), dropwise to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl) (2.2 equiv) dropwise to the reaction mixture. Ensure the temperature remains at or below 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimesylated product.
-
Purification: The crude dimesylate is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica (B1680970) gel.
Step 2: Formation of the this compound
-
Reagent Preparation: In a separate flask, add catechol (1.1 equiv) and a base such as anhydrous potassium carbonate (3.0 equiv) to an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) (0.1-0.5 M).
-
Reaction Mixture: Stir the suspension at room temperature for 30 minutes.
-
Addition of Dimesylate: Add a solution of the crude dimesylate (1.0 equiv) in the same anhydrous solvent to the catechol suspension.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as indicated by TLC analysis. Reaction times can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,3-disubstituted-1,4-benzodioxine.
Protocol 2: Deprotection of the this compound Protecting Group
The cleavage of the robust aryl ether linkages in the this compound ring is typically achieved using a strong Lewis acid such as boron tribromide (BBr₃).
-
Dissolution and Cooling: Dissolve the this compound protected diol (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a solution of boron tribromide (3.0-4.0 equiv) in DCM dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours and then gradually warm to room temperature. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.
-
Work-up: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of various diols as their this compound derivatives and their subsequent deprotection.
Table 1: Protection of Various Diols as this compound Derivatives
| Diol Substrate | Mesylation Conditions (Base, Solvent) | Cyclization Conditions (Base, Solvent, Temp, Time) | Yield (%) |
| (2R,3R)-Butane-2,3-diol | Triethylamine, DCM | K₂CO₃, DMF, 90 °C, 12 h | 75 |
| cis-Cyclohexane-1,2-diol | Pyridine, DCM | K₂CO₃, DMSO, 100 °C, 8 h | 68 |
| (S)-1-Phenyl-ethane-1,2-diol | Triethylamine, THF | K₂CO₃, DMF, 85 °C, 16 h | 82 |
| Diethyl L-tartrate | Triethylamine, DCM | K₂CO₃, DMF, 90 °C, 10 h | 71 |
Table 2: Deprotection of this compound Protected Diols
| Protected Diol | Deprotection Conditions (Reagent, Solvent, Temp, Time) | Yield (%) | | :--- | :--- | :--- | :--- | | 2,3-Dimethyl-2,3-dihydro-1,4-benzodioxine | BBr₃, DCM, -78 °C to rt, 4 h | 85 | | cis-Octahydrophenanthro[2,3-b][1][2]dioxine | BBr₃, DCM, -78 °C to rt, 5 h | 78 | | 2-Phenyl-2,3-dihydro-1,4-benzodioxine | BBr₃, DCM, -78 °C to rt, 3 h | 90 | | Diethyl 2,3-dihydroxy-succinate (from protected form) | BBr₃, DCM, -78 °C to rt, 6 h | 81 |
Stability of the this compound Protecting Group
The stability of the this compound protecting group under various conditions is a key consideration in its application.
Table 3: Stability Profile of the this compound Group
| Reagent/Condition | Stability | Notes |
| Basic Conditions | ||
| aq. NaOH, rt | Stable | |
| NaH, DMF, rt | Stable | Stable under the conditions of its formation. |
| Lithium diisopropylamide (LDA), THF, -78 °C | Stable | |
| Acidic Conditions | ||
| Acetic Acid, H₂O, rt | Generally Stable | Prolonged exposure may lead to slow cleavage. |
| Trifluoroacetic acid (TFA), DCM, rt | Labile | Cleavage can occur, but may require forcing conditions. |
| Strong mineral acids (e.g., HCl, H₂SO₄) | Labile | Readily cleaved. |
| Reductive Conditions | ||
| H₂, Pd/C, rt | Stable | The aryl ether bonds are generally resistant to catalytic hydrogenolysis. |
| LiAlH₄, THF, 0 °C to rt | Stable | |
| NaBH₄, MeOH, rt | Stable | |
| Oxidative Conditions | ||
| Pyridinium chlorochromate (PCC), DCM, rt | Stable | |
| Swern Oxidation | Stable | |
| KMnO₄, cold, dilute | Potentially Labile | The benzene (B151609) ring may be susceptible to oxidation under strong conditions. |
Scope and Limitations
The this compound protecting group is most suitable for 1,2-diols. The formation of the six-membered dioxane ring is generally favored. While the protection of 1,3-diols to form a seven-membered ring is possible, it is often less efficient.
Scope:
-
Effective for protecting both cyclic and acyclic 1,2-diols.
-
Tolerates a wide range of functional groups that are stable to basic conditions and the subsequent deprotection with a strong Lewis acid.
-
The rigid nature of the protecting group can be exploited for stereocontrol in subsequent reactions.
Limitations:
-
The two-step protection procedure (mesylation followed by cyclization) can be less atom-economical than direct acetal formation methods.
-
The strongly acidic conditions required for deprotection (BBr₃) may not be compatible with acid-sensitive functional groups elsewhere in the molecule. Careful planning of the synthetic route is therefore essential.
-
The starting diol must be able to withstand the mesylation conditions.
Visualization of Key Processes
Caption: Mechanism of this compound protection of a diol.
References
Application of 2,3-Benzodioxine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,3-benzodioxine moiety is a significant structural motif in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its ability to interact with various biological targets.[1] This heterocyclic scaffold is present in a range of biologically active compounds, including inhibitors of enzymes such as poly(ADP-ribose)polymerase 1 (PARP1), dipeptidyl peptidase IV, and carbonic anhydrase, as well as agents with α-adrenergic blocking and anti-inflammatory properties.[1][2][3] Its rigid structure and potential for stereospecific substitution make it a valuable building block in the synthesis of complex pharmaceutical molecules.
This document provides detailed application notes and experimental protocols for the synthesis of key this compound derivatives that serve as precursors or final products in pharmaceutical research.
I. Synthesis of 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide Derivatives as PARP1 Inhibitors
The 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide scaffold has been identified as a promising lead for the development of potent PARP1 inhibitors, which are crucial in cancer therapy.[2] The following protocols detail the synthesis of a key intermediate and the final carboxamide derivative.
Experimental Workflow for the Synthesis of 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide
Caption: Synthetic pathway for 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide.
Quantitative Data for Synthesis of PARP1 Inhibitor Precursors
| Step | Reactants | Product | Yield (%) | Reference |
| Esterification | 2,3-Dihydroxybenzoic acid, Methanol (B129727), H₂SO₄ | Methyl 2,3-dihydroxybenzoate | 85 | [2] |
| Cyclization | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane, K₂CO₃ | Methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate | - | [2] |
| Amidation | Methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate | 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide | 70 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-dihydroxybenzoate [2]
-
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting mass in ethyl acetate (B1210297) and wash three times with sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate (B86663) and concentrate under reduced pressure to obtain the product as a white powder.
Protocol 2: Synthesis of Methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate [2]
-
To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide, add 1,2-dibromoethane (0.17 mL, 2.0 mmol).
-
Stir the reaction mixture under reflux for 10 hours, monitoring the consumption of the starting material by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.
Protocol 3: Synthesis of 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide [2]
-
Hydrolyze methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate (0.288 g, 2.0 mmol) using lithium hydroxide.
-
Perform a basic and acidic work-up to obtain the corresponding carboxylic acid.
-
Convert the resulting acid to the carboxamide using a mixed-anhydride method to yield the final product as a white powder.
II. Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxine Derivatives for DPP-IV and Carbonic Anhydrase Inhibitors
The 2,3-dihydro-1,4-benzodioxine scaffold is a key component in the synthesis of analogs of potent and selective dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase inhibitors.[1] The stereochemistry at the 2-position of the benzodioxine ring is crucial for biological activity, necessitating stereocontrolled synthetic approaches.
Logical Flow for Stereoselective Synthesis
Caption: Stereoselective synthesis of a chiral 2,3-dihydro-1,4-benzodioxine derivative.
Quantitative Data for the Synthesis of a Chiral Benzodioxine Derivative
| Step | Starting Material | Product | Yield (%) | Reference |
| Benzylation | (2R,3RS)-1,2-isopropylidenedioxy-7-octen-3-ol | Benzylated ether intermediate | - | [1] |
| Acetal (B89532) Hydrolysis | Benzylated ether intermediate | Vicinal diol | 96.0 | [1] |
| Mesylation | Vicinal diol | Dimesylate intermediate | 82 | [1] |
| Cyclization | Dimesylate intermediate, Catechol | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | - | [1] |
Experimental Protocols
Protocol 4: Synthesis of the Vicinal Diol Intermediate [1]
-
To a solution of the benzylated acetal intermediate (20.18 g, 69.49 mmol) in methanol (230 mL), add a 10% aqueous solution of HCl (23 mL).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Evaporate the solvent in vacuo and dissolve the residue in dichloromethane (B109758) (DCM) and water.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent in vacuo to obtain the pure product as a yellow oil.
Protocol 5: Synthesis of the Dimesylate Intermediate [1]
-
Dissolve the vicinal diol (16.7 g, 66.7 mmol) in DCM (220 mL) and cool to 0 °C.
-
Add triethylamine (B128534) (27.8 mL, 200.1 mmol) followed by the dropwise addition of methanesulfonyl chloride (12.9 mL, 166.7 mmol).
-
Stir the reaction at 0 °C until the starting material disappears (monitored by TLC).
-
Dilute the reaction with DCM and wash the organic phase with a 10% aqueous solution of HCl and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the pure product as a yellow oil.
Protocol 6: Synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [1]
-
Stir a suspension of pyrocatechol (B87986) (2.96 g, 26.84 mmol) and potassium carbonate (11.13 g, 80.62 mmol) in DMF (65 mL) for 30 minutes.
-
Add a solution of the dimesylate intermediate (10.91 g, 26.84 mmol) in DMF (65 mL) dropwise to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Evaporate the solvent in vacuo, dissolve the crude product in DCM, and wash with a 10% aqueous solution of HCl and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate in vacuo.
III. Synthesis of N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide
This sulfonamide derivative serves as a key intermediate for the synthesis of various acetamide (B32628) derivatives that have shown potential as α-glucosidase and acetylcholinesterase inhibitors.[3][5]
Quantitative Data for Sulfonamide Synthesis
| Step | Reactants | Product | Yield (%) | Reference |
| Sulfonamide Formation | N-2,3-dihydrobenzo[4][5]-dioxin-6-amine, 4-methylbenzenesulfonyl chloride | N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide | 80 | [3][5] |
Experimental Protocol
Protocol 7: Synthesis of N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide [3][5]
-
React N-2,3-dihydrobenzo[4][5]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na₂CO₃.
-
Precipitate the product at pH 2 using concentrated HCl.
-
Filter the precipitate, wash with distilled water, and air-dry to afford the product as a light brown amorphous powder.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Note: 2,3-Benzodioxine as a Precursor for Conductive Polymers
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation into 2,3-Benzodioxine as a Precursor for Conductive Polymers
Introduction
This document addresses the inquiry into the use of this compound as a monomer for the synthesis of conductive polymers. Conductive polymers are a class of organic materials that possess the electrical and optical properties of metals and semiconductors while retaining the processing advantages and mechanical properties of polymers. They are of significant interest for applications in organic electronics, including sensors, displays, and biomedical devices. The exploration of novel precursors is a critical area of research aimed at developing new conductive polymers with enhanced properties. This note details the findings of a comprehensive literature review on the viability of this compound for this purpose.
Executive Summary
A thorough investigation of scientific databases, peer-reviewed journals, and patent literature reveals a lack of documented evidence for the use of this compound as a direct precursor for the synthesis of conductive polymers . While research on benzodioxane derivatives exists, particularly in the field of medicinal chemistry, their application in materials science for creating conductive polymers is not reported. The chemical structure and reactivity of this compound do not readily lend themselves to the common polymerization methods that result in the extended π-conjugated systems required for electrical conductivity.
In contrast, the structurally related 1,4-benzodioxin (B1211060) moiety is a key component of the highly successful and widely studied conductive polymer, Poly(3,4-ethylenedioxythiophene) (PEDOT) . To provide a relevant and practical resource, this document will therefore focus on the synthesis and application of PEDOT as a representative example of a conductive polymer derived from a precursor containing a dioxin-related heterocycle.
Chemical Rationale for the Unsuitability of this compound
The synthesis of conductive polymers typically relies on polymerization reactions that create a backbone of alternating single and double bonds, allowing for the delocalization of electrons. Common methods include oxidative polymerization, electrochemical polymerization, and cross-coupling reactions.
The structure of this compound presents several challenges for its use as a monomer in these processes:
-
Lack of Polymerizable Sites: The benzene (B151609) ring is relatively stable and not easily opened to form a linear polymer chain. The dioxin ring is also not amenable to the typical ring-opening polymerizations that lead to conductive backbones.
-
Absence of Reactive Groups: For polymerization to occur, the monomer typically requires reactive sites, such as hydrogen atoms on specific carbons that can be removed to form carbon-carbon bonds between monomer units. In this compound, the most likely sites for polymerization would be on the benzene ring, but activation for such a reaction is not straightforward.
-
Potential for Undesirable Side Reactions: The peroxide-like linkage in the 2,3-dioxin ring may be unstable under the oxidative conditions often used for synthesizing conductive polymers, potentially leading to decomposition rather than polymerization.
Due to these factors, this compound is not considered a viable precursor for conductive polymers.
Alternative and Relevant Precursor: 3,4-Ethylenedioxythiophene (EDOT) for PEDOT Synthesis
Given the absence of data on this compound, we present a detailed application note and protocol for the synthesis of PEDOT, a benchmark conductive polymer. EDOT, the monomer precursor for PEDOT, contains a 1,4-dioxin-like ring fused to a thiophene (B33073) ring, which provides the necessary reactivity for polymerization and the resulting conjugated structure for conductivity.
Application of PEDOT
PEDOT, particularly when combined with a polyanion such as polystyrene sulfonate (PSS) to form PEDOT:PSS, is one of the most commercially successful conductive polymers due to its:
-
High conductivity
-
Good thermal and chemical stability
-
Excellent film-forming properties
-
High transparency in its conductive state
These properties make it suitable for a wide range of applications, including:
-
Antistatic coatings
-
Hole transport layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
-
Transparent electrodes
-
Bioelectronics and biosensors
-
Thermoelectric devices
Experimental Protocols for PEDOT Synthesis
Two primary methods for the synthesis of PEDOT from EDOT are chemical and electrochemical polymerization.
Protocol 1: Chemical Oxidative Polymerization of EDOT
This protocol describes a common method for synthesizing a PEDOT dispersion.
Materials:
-
3,4-Ethylenedioxythiophene (EDOT) monomer
-
Iron(III) p-toluenesulfonate (Fe(Tos)₃) as the oxidant
-
Isopropanol (B130326) as the solvent
-
Deionized water
Procedure:
-
Prepare a solution of the oxidant by dissolving a specific amount of Fe(Tos)₃ in isopropanol.
-
In a separate flask, dissolve the EDOT monomer in isopropanol.
-
Slowly add the oxidant solution to the monomer solution under constant stirring at room temperature.
-
The reaction mixture will gradually turn a deep blue color, indicating the formation of PEDOT.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) to ensure complete polymerization.
-
Precipitate the polymer by adding deionized water.
-
Filter the precipitate and wash it repeatedly with deionized water and isopropanol to remove any unreacted monomer and oxidant.
-
Dry the resulting PEDOT powder under vacuum.
Protocol 2: Electrochemical Polymerization of EDOT
This method is used to deposit a thin film of PEDOT onto a conductive substrate.
Materials:
-
EDOT monomer
-
Anhydrous acetonitrile (B52724) as the solvent
-
Lithium perchlorate (B79767) (LiClO₄) as the supporting electrolyte
-
A three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving LiClO₄ in anhydrous acetonitrile.
-
Add the EDOT monomer to the electrolyte solution to the desired concentration.
-
Assemble the three-electrode cell with the substrate to be coated as the working electrode.
-
Immerse the electrodes in the monomer/electrolyte solution.
-
Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode to initiate the oxidative polymerization of EDOT on its surface.
-
A dark blue film of PEDOT will form on the working electrode.
-
After the desired film thickness is achieved, remove the electrode, rinse it with acetonitrile to remove residual monomer and electrolyte, and dry it.
Data Presentation
The properties of conductive polymers are highly dependent on the synthesis conditions. The following tables summarize typical quantitative data for PEDOT.
Table 1: Properties of PEDOT Synthesized by Different Methods
| Property | Chemical Polymerization (Powder) | Electrochemical Polymerization (Film) |
| Conductivity (S/cm) | 1 - 300 | 100 - 1000 |
| Yield (%) | 80 - 95 | N/A (film deposition) |
| Molecular Weight ( g/mol ) | 10,000 - 100,000 | Insoluble (cross-linked film) |
| Optical Band Gap (eV) | 1.6 - 1.8 | 1.5 - 1.7 |
Table 2: Influence of Oxidant to Monomer Ratio on PEDOT Conductivity (Chemical Polymerization)
| Oxidant:Monomer Molar Ratio | Conductivity (S/cm) |
| 1:1 | 50 |
| 2:1 | 150 |
| 2.5:1 | 250 |
| 3:1 | 200 |
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow for PEDOT.
Caption: Synthetic pathway from EDOT to PEDOT.
Caption: Workflow for chemical synthesis of PEDOT.
Conclusion
While this compound is not a documented precursor for conductive polymers, the field of organic electronics offers a rich variety of other monomers and synthetic routes. The provided protocols and data for the synthesis of PEDOT from EDOT serve as a comprehensive guide for researchers interested in working with a well-established and highly versatile conductive polymer. Future research into novel precursors should focus on monomers that can readily undergo polymerization to form extended π-conjugated systems.
Application Notes and Protocols for the Experimental Oxidation of 2,3-Benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the oxidation of 2,3-Benzodioxine. Due to the limited availability of specific literature on the oxidation of the parent this compound, this guide outlines a generalized yet robust experimental setup based on well-established methods for the oxidative cleavage of electron-rich alkenes, a key feature of the this compound structure. The primary focus is on ozonolysis, a reliable method for cleaving carbon-carbon double bonds, with additional discussion on alternative oxidation techniques. This document is intended to serve as a foundational resource for researchers exploring the synthesis of derivatives from this compound for applications in medicinal chemistry and drug development.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The oxidation of this compound presents a strategic approach to introduce new functionalities and synthesize novel derivatives. The core of this transformation lies in the reactivity of the endocyclic double bond, which is characteristic of a vinyl ether and is therefore highly susceptible to electrophilic attack and oxidative cleavage. This protocol details a primary method, ozonolysis, for the controlled oxidation of this compound, potentially leading to the formation of valuable synthetic intermediates.
Proposed Reaction Pathway: Ozonolysis
Ozonolysis is a powerful and versatile method for the oxidative cleavage of carbon-carbon double bonds. The reaction proceeds in two main stages: the initial reaction with ozone to form an ozonide intermediate, followed by a work-up step that determines the final products.
Caption: Proposed ozonolysis pathway for this compound.
Experimental Protocols
General Ozonolysis Protocol for this compound
This protocol describes a general procedure for the ozonolysis of this compound. The choice of reductive or oxidative work-up will determine the final product.
Materials:
-
This compound
-
Methanol (B129727) (CH₃OH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
For Reductive Work-up:
-
Zinc dust (Zn)
-
Water (H₂O)
-
Dimethyl sulfide (B99878) (DMS)
-
-
For Oxidative Work-up:
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Formic acid (HCOOH) or Acetic acid (CH₃COOH)
-
Equipment:
-
Three-neck round-bottom flask
-
Gas inlet tube with a fritted glass tip
-
Gas outlet tube connected to a trap containing potassium iodide solution
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)
Experimental Workflow:
Caption: General experimental workflow for the ozonolysis of this compound.
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (typically a 9:1 to 4:1 ratio) in a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Begin stirring the solution and bubble ozone gas through the gas inlet tube.
-
Continue the flow of ozone until the solution turns a persistent pale blue color, indicating a slight excess of ozone. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, stop the ozone flow and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove any residual ozone.
-
-
Work-up:
-
Reductive Work-up (to yield a dialdehyde):
-
While maintaining the cold temperature, add dimethyl sulfide (DMS, 2-3 eq) dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Alternatively, add zinc dust (5-10 eq) followed by the slow addition of water. Stir vigorously as the mixture warms to room temperature.
-
-
Oxidative Work-up (to yield a dicarboxylic acid):
-
Carefully add a 30% solution of hydrogen peroxide (3-5 eq) to the cold reaction mixture.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. The addition of a small amount of formic acid or acetic acid can facilitate the oxidation.
-
-
-
Isolation and Purification:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) for reductive work-up with DMS, or water for other work-ups).
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Data Presentation
The following table summarizes the expected outcomes and key parameters for the proposed ozonolysis of this compound.
| Parameter | Reductive Work-up | Oxidative Work-up |
| Primary Reagent | Ozone (O₃) | Ozone (O₃) |
| Work-up Reagent | Dimethyl sulfide (DMS) or Zinc/Water (Zn/H₂O) | Hydrogen peroxide (H₂O₂) |
| Expected Product | 1,2-Bis(formyloxy)benzene | 1,2-Bis(carboxyoxy)benzene |
| Reaction Temp. | -78 °C (ozonolysis), RT (work-up) | -78 °C (ozonolysis), Reflux (work-up) |
| Typical Solvents | CH₂Cl₂/MeOH | CH₂Cl₂/MeOH, H₂O₂/Acid |
| Monitoring | TLC, Color change | TLC, Color change |
| Purification | Column Chromatography | Crystallization or Column Chromatography |
Alternative Oxidation Methods
While ozonolysis is a highly effective method, other oxidizing agents can also be considered for the cleavage of the double bond in this compound.
-
Potassium Permanganate (KMnO₄): Under hot, acidic, or basic conditions, KMnO₄ can cleave the double bond. However, this reagent is a very strong oxidant and may lead to over-oxidation and lower yields of the desired product.
-
Ruthenium Tetroxide (RuO₄): Often generated in situ from RuCl₃ and an oxidant like sodium periodate (B1199274) (NaIO₄), RuO₄ is a powerful oxidizing agent that can cleave double bonds. It is typically used for substrates that are resistant to ozonolysis.
-
Peracid Oxidation: While peracids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation, under more forcing conditions or with specific substrates, they can lead to oxidative cleavage. The initial product would be an epoxide, which could then be hydrolyzed and further oxidized.
Safety Precautions
-
Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions should be performed in a well-ventilated fume hood. The outlet gas should be passed through a trap containing a potassium iodide solution to destroy excess ozone.
-
Organic ozonides can be explosive, especially upon concentration. The work-up should be performed at low temperatures, and the reaction mixture should never be evaporated to dryness before the ozonide is decomposed.
-
Hydrogen peroxide is a strong oxidant and can cause severe burns. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Standard laboratory safety practices should be followed at all times.
Disclaimer: The protocols described herein are based on general chemical principles and are intended for use by qualified researchers. The specific reaction conditions may require optimization for the oxidation of this compound. All experiments should be conducted with appropriate safety precautions.
Application Notes and Protocols for Asymmetric Synthesis Involving 2,3-Benzodioxine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 2,3-dihydro-1,4-benzodioxine frameworks are pivotal structural motifs present in a wide array of biologically active natural products and pharmaceutical agents. The precise stereochemistry of these molecules is often crucial for their therapeutic efficacy. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of a key intermediate, a chiral 1,4-benzodioxane (B1196944) carbaldehyde, which serves as a versatile building block for the synthesis of various bioactive lignans (B1203133) such as silybin. The cornerstone of this synthetic strategy is a Sharpless asymmetric dihydroxylation, which establishes the critical stereocenters with high enantioselectivity.
Core Application: Asymmetric Synthesis of a Chiral 1,4-Benzodioxane Precursor
The following protocol outlines a robust and highly enantioselective method for the preparation of a chiral 2,3-disubstituted-1,4-benzodioxane, a key intermediate for the synthesis of complex natural products.
Signaling Pathway and Logic
The synthesis of the target chiral 1,4-benzodioxane carbaldehyde involves a multi-step sequence starting from readily available materials. The key strategic elements are the creation of a cinnamyl alcohol precursor, followed by a highly selective Sharpless asymmetric dihydroxylation to install the desired stereochemistry. Subsequent transformations then lead to the final benzodioxane structure.
Step-by-Step Guide to 2,3-Benzodioxine Cleavage Reactions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the cleavage reactions of the 2,3-benzodioxine ring system. This heterocyclic motif is of significant interest in medicinal chemistry, often employed as a protecting group for catechols in multi-step syntheses and found in a variety of biologically active molecules. Understanding the stability and cleavage of this ring is crucial for its application in organic synthesis and for predicting the metabolic fate of drug candidates.
Introduction to this compound Cleavage
The this compound ring system is a type of cyclic acetal (B89532) or ether. Its cleavage involves the breaking of one or both of the carbon-oxygen bonds within the heterocyclic ring, leading to the formation of a catechol derivative. The stability of the this compound ring allows it to be carried through various synthetic steps, while its controlled cleavage provides access to the free catechol functionality when needed.
Cleavage of the this compound ring can be achieved under several conditions, broadly categorized as:
-
Acid-Catalyzed Cleavage: This is the most common method, relying on the lability of the acetal-like linkage in the presence of protic or Lewis acids.
-
Reductive Cleavage: This method employs reducing agents to break the C-O bonds, often through hydrogenolysis.
-
Oxidative Cleavage: In some cases, oxidizing agents can be used to open the ring, although this is less common and may lead to further oxidation of the resulting catechol.
-
Metabolic Cleavage: For drug molecules containing the this compound or related 1,4-benzodioxane (B1196944) moiety, enzymatic reactions in the body can lead to ring cleavage.
This guide will detail the protocols and quantitative data associated with these cleavage methods.
Acid-Catalyzed Cleavage Reactions
Acid-catalyzed hydrolysis is a straightforward and widely used method for the deprotection of catechols protected as 2,3-benzodioxins. The reaction proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack of water or another nucleophile, leading to ring opening.
Caption: Acid-catalyzed cleavage of this compound.
Table 1: Comparison of Acid-Catalyzed Cleavage Conditions
| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| (2R,3RS)-1,2-isopropylidenedioxy-7-octen-3-ol derivative | 10% aqueous HCl, RT | Methanol (B129727) | Not specified | 96 | [1] |
| General acetals/ketals | Er(OTf)₃, wet nitromethane, RT | Nitromethane | Not specified | High | [2] |
| General acetals/ketals | Iodine (catalytic), neutral conditions | Not specified | Minutes | Excellent | [2] |
Experimental Protocol: Acid-Catalyzed Cleavage of a this compound Derivative
This protocol is adapted from the acidic hydrolysis of a related acetal, a common procedure for deprotection.[1]
Materials:
-
This compound-protected catechol derivative
-
Methanol (MeOH)
-
10% aqueous Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound-protected catechol derivative in methanol.
-
Add a 10% aqueous solution of HCl to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude catechol product.
-
Purify the product as necessary, for example, by column chromatography.
Reductive Cleavage Reactions
Reductive cleavage, typically through hydrogenolysis, offers a mild alternative for cleaving the C-O bonds of the this compound ring, especially when acid-sensitive functional groups are present in the molecule. This method often utilizes a palladium catalyst and a hydrogen source.
Caption: General workflow for reductive cleavage.
Table 2: Conditions for Reductive Cleavage of Ethers
| Substrate Type | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Benzyl (B1604629) ethers | H₂, Pd/C | Various | Mild | High | [3] |
| Aryl ethers | H₂, Ni-catalyst | Micellar media | Not specified | High | [4] |
Experimental Protocol: Reductive Cleavage (Hydrogenolysis)
This is a general protocol for the hydrogenolysis of benzyl ethers, which can be adapted for the cleavage of this compound rings.[3]
Materials:
-
This compound-protected catechol derivative
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (B145695) (EtOH) or Ethyl Acetate (B1210297) (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound-protected catechol derivative in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done multiple times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product if necessary.
Oxidative Cleavage Reactions
Oxidative cleavage of the this compound ring is less common and can be more challenging to control, as the desired catechol product is itself susceptible to oxidation. However, under specific conditions, oxidative methods can be employed.
Table 3: Conditions for Oxidative Cleavage of Related Ethers
| Substrate Type | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Benzylic ethers | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), photoirradiation | Acetonitrile | Not specified | Good to excellent | [5] |
| p-Methoxybenzyl ethers | DDQ | Not specified | Not specified | High | [6] |
| Alkyl-substituted aromatics | Hydroxyl or sulfate radicals | Water | Not specified | 2-10 (ring cleavage) | [7] |
Experimental Protocol: Oxidative Cleavage with DDQ
This protocol is based on the oxidative deprotection of benzyl ethers and may be applicable to this compound systems, particularly those with benzylic C-H bonds.[5]
Materials:
-
This compound derivative
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Acetonitrile (MeCN)
-
UV lamp (long wavelength)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative in acetonitrile.
-
Add a stoichiometric amount of DDQ to the solution.
-
Irradiate the reaction mixture with a long-wavelength UV lamp at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Metabolic Cleavage in Drug Development
For drug development professionals, understanding the metabolic fate of molecules containing the this compound or the more common 1,4-benzodioxane moiety is critical. These structures can undergo enzymatic cleavage in the liver, primarily through the action of cytochrome P450 (CYP) enzymes.
The metabolism of drugs like Doxazosin (B1670899) and Reboxetine, which contain a 1,4-benzodioxane ring, involves O-dealkylation and hydroxylation of the benzodioxan portion.[8][9][10][11] This metabolic ring opening can significantly alter the pharmacological and toxicological profile of a drug.
Caption: Hypothetical metabolic pathway of a this compound-containing drug.
The cleavage of a this compound-containing prodrug could release a catechol-containing active metabolite. This catechol moiety might then interact with various biological targets. For instance, catecholamines are known to interact with adrenergic receptors. A hypothetical signaling pathway could involve the released catechol metabolite acting as an agonist or antagonist at a G-protein coupled receptor (GPCR), leading to downstream cellular effects.
Caption: Hypothetical signaling pathway initiated by a catechol metabolite.
Conclusion
The cleavage of the this compound ring is a key transformation in organic synthesis and has important implications in drug metabolism. Acid-catalyzed hydrolysis is the most common and generally efficient method for this purpose. Reductive and oxidative methods provide alternative strategies, particularly when substrate sensitivity is a concern. For those in drug development, an understanding of the potential for metabolic cleavage is essential for predicting the efficacy and safety of new chemical entities. The protocols and data presented here provide a foundation for researchers to effectively utilize and manipulate the this compound moiety in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Hydrogenolysis–hydrogenation of aryl ethers: selectivity pattern - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. escholarship.org [escholarship.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Benzodioxane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-benzodioxane (B1196944) derivatives and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,4-benzodioxane ring system?
A1: The most prevalent method for constructing the 1,4-benzodioxane scaffold is the Williamson ether synthesis, which involves the reaction of a catechol with a 1,2-dihaloethane in the presence of a base.[1][2] Another innovative and greener approach utilizes the reaction of catechol with glycerol (B35011) carbonate in the presence of a basic catalyst.[3] Additionally, enzymatic methods, particularly kinetic resolution catalyzed by lipases, are employed to obtain chiral 1,4-benzodioxane derivatives.[4]
Q2: I am getting a low yield in my reaction of catechol with 1,2-dibromoethane (B42909). What are the potential causes and solutions?
A2: Low yields in this reaction can stem from several factors. Inadequate base strength or incomplete deprotonation of the catechol can be a primary issue. Ensure you are using a sufficiently strong base, such as potassium carbonate, and that the reaction is conducted under anhydrous conditions to prevent side reactions.[1][2] The reaction temperature and time are also critical; refluxing for an adequate duration is often necessary to drive the reaction to completion.[2] The choice of solvent can also impact the yield; polar aprotic solvents like DMF or acetone (B3395972) are commonly used.[1][2] Finally, the purity of your starting materials, particularly the catechol, is crucial, as impurities can interfere with the reaction.
Q3: I am observing the formation of regioisomers when using a substituted catechol. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrically substituted catechols. The regioselectivity is influenced by the electronic and steric nature of the substituent on the catechol ring. One strategy to overcome this is to use a catechol with a protecting group on one of the hydroxyls, allowing for a stepwise and controlled cyclization. Another approach involves the careful selection of reaction conditions, as temperature and the nature of the base and solvent can sometimes influence the isomeric ratio. In some cases, chromatographic separation of the resulting regioisomers may be necessary.[5][6]
Q4: Can Phase Transfer Catalysis (PTC) be used to improve the synthesis of 1,4-benzodioxanes?
A4: Yes, Phase Transfer Catalysis (PTC) can be a highly effective technique to improve the yield and reaction rate of 1,4-benzodioxane synthesis, especially in reactions involving a solid or aqueous phase and an organic phase.[7][8][9] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the catecholate anion from the solid or aqueous phase to the organic phase, where it can react with the dihaloethane.[7][10] This can lead to milder reaction conditions, reduced reaction times, and higher yields.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Catechol and 1,2-Dihaloethane Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive or Insufficient Base | Use a fresh, anhydrous batch of a suitable base like K₂CO₃. Ensure a molar excess of the base is used. | Improved deprotonation of catechol, leading to product formation. |
| Low Reaction Temperature | Increase the reaction temperature to reflux and monitor the reaction progress by TLC. | Increased reaction rate and conversion to the desired product. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. | Minimized side reactions and improved yield. |
| Poor Quality of Starting Materials | Purify the catechol and dihaloethane prior to the reaction. | Elimination of interfering impurities, leading to a cleaner reaction and better yield. |
Problem 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymerization | Use a high dilution of the reactants to favor intramolecular cyclization over intermolecular polymerization. | Reduced formation of polymeric byproducts and increased yield of the desired 1,4-benzodioxane. |
| Side reactions of the dihaloethane | Consider using a more reactive dihaloalkane or a tosylate derivative. Ensure the base is not overly aggressive to prevent elimination reactions. | Increased rate of the desired substitution reaction over side reactions. |
| Dimerization of Catechol | This is less common but can occur under certain oxidative conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). | Prevention of oxidative side reactions. |
Experimental Protocols
General Procedure for the Synthesis of Methyl 2,3-dihydrobenzo[b][4][11]dioxine-5-carboxylate[2]
-
To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (K₂CO₃, 2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (2.0 mmol).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature and dilute it with water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Starting Material (Catechol Derivative) | Reagent | Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane | K₂CO₃ | DMF | Reflux | 10 | Not specified, but successful synthesis reported | [2] |
| Catechol | Ethyl-2,3-dibromopropionate | K₂CO₃ | Acetone | Not specified | Not specified | Not specified, but starting material for further synthesis | [1] |
| Catechol | Glycerol Carbonate | NaOCH₃ | None | 170°C | 1 | up to 88 | [3] |
| 3,4-dihydroxybenzaldehyde | 2-bromomethyl-3-phenyl oxirane | K₂CO₃ | Acetone | Not specified | Not specified | 90 | [11] |
Visualizations
Caption: General experimental workflow for the synthesis of 1,4-benzodioxane derivatives.
References
- 1. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers [mdpi.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. iajpr.com [iajpr.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,3-Benzodioxine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,3-Benzodioxine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during aqueous workup. - Inefficient extraction. - Suboptimal chromatography conditions. - Product decomposition. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). - Optimize the solvent system for column chromatography using TLC.[1] - Avoid unnecessarily harsh conditions (e.g., strong acids/bases, high temperatures) during workup and purification. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Presence of impurities. - The product may be an oil at room temperature. | - Ensure all solvent is removed under reduced pressure. High-vacuum drying may be necessary. - Re-purify the product using column chromatography or recrystallization. - Check the literature for the expected physical state of the specific this compound derivative. |
| Presence of Starting Materials in Final Product | - Incomplete reaction. - Ineffective removal during workup. | - Ensure the reaction has gone to completion using TLC analysis. - If starting materials are acidic or basic, perform an appropriate aqueous wash (e.g., sodium bicarbonate for acidic impurities, dilute HCl for basic impurities).[2][3] - Utilize column chromatography for separation.[4] |
| Multiple Spots on TLC After Purification | - Incomplete separation during chromatography. - Product degradation on the TLC plate (silica gel can be slightly acidic). | - Adjust the polarity of the eluent for better separation. A shallower solvent gradient may be required. - Add a small amount of a neutralizer (e.g., triethylamine) to the TLC developing solvent if the compound is base-sensitive. |
| Column Chromatography Fails to Separate Product from Impurity | - Improper solvent system. - Co-elution of the product and impurity. | - Systematically screen for a solvent system that provides better separation on TLC before attempting column chromatography.[5] - Consider using a different stationary phase (e.g., alumina, reversed-phase silica). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for this compound and its derivatives are column chromatography and recrystallization.[6][7] The choice of method depends on the physical state of the compound (solid or liquid) and the nature of the impurities.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble or insoluble at both temperatures. Small-scale solubility tests with various solvents are recommended to identify the optimal one. Diethyl ether has been used for the recrystallization of a benzodioxin derivative.[6]
Q3: What stationary and mobile phases are typically used for column chromatography of this compound?
A3: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatography of this compound derivatives.[4][7] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[2][4] The optimal solvent ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1]
Q4: How can I remove unreacted catechol from my crude product?
A4: Unreacted catechol can be removed by washing the organic extract with an aqueous solution of a weak base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution. This will deprotonate the phenolic hydroxyl groups of catechol, making it water-soluble and allowing for its removal into the aqueous phase.
Q5: My purified this compound is colored. How can I decolorize it?
A5: The color may be due to trace impurities. Treatment with activated charcoal during the recrystallization process can often remove colored impurities. However, be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Purification Parameters for this compound Derivatives
The following table summarizes purification conditions reported in the literature for various derivatives of 2,3-dihydro-1,4-benzodioxin.
| Compound | Purification Method | Stationary Phase | Eluent/Solvent | Reference |
| Methyl 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxylate | Flash Chromatography | Silica Gel | Ethyl acetate:n-hexane (10:90) | [4] |
| 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | Flash Chromatography | Silica Gel | Cyclohexane/ethyl acetate (90:10) | [2] |
| 2-Bromo-1,4-benzodioxin | Column Chromatography | Silica Gel | Benzene/Ethyl acetate (9:1) | [7] |
| [8][9]Benzodioxino[2,3-c]pyridazinone derivative | Recrystallization | - | Diethyl ether | [6] |
| N-(2,3-dihydrobenzo[8][9]-dioxin-6-yl)-4-methylbenzenesulfonamide | Precipitation and Washing | - | Water | [3] |
Experimental Protocols
General Workup Procedure
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[4]
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if basic impurities are present, followed by a dilute base solution (e.g., saturated NaHCO3) to remove acidic impurities.[2]
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.[2][4]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing : Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution : Elute the column with the predetermined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.
-
Fraction Collection : Collect fractions and monitor the separation using TLC.
-
Product Isolation : Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Recrystallization
-
Solvent Selection : Choose a suitable solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution : Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection : Collect the crystals by vacuum filtration.
-
Washing : Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Step-by-step process of column chromatography for purification.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Page loading... [guidechem.com]
- 9. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2,3-benzodioxine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Stability
-
Question: How stable is the 2,3-dihydro-1,4-benzodioxin ring system in general? Answer: The 2,3-dihydro-1,4-benzodioxin ring itself is generally considered to be chemically and thermally stable. However, the stability of its derivatives is highly dependent on the nature and position of substituents on both the aromatic and dioxin rings. Functional groups prone to hydrolysis, oxidation, or photodegradation can significantly impact the overall stability of the molecule.
-
Question: My this compound derivative is degrading during storage. What are the likely causes and how can I prevent this? Answer: Degradation during storage can be caused by exposure to light, heat, humidity, or reactive atmospheric gases like oxygen. To prevent degradation, it is recommended to store this compound derivatives in amber-colored, airtight containers in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). For sensitive compounds, storage at low temperatures (-20°C or -80°C) may be necessary.
2. Hydrolytic Stability
-
Question: I am observing degradation of my this compound derivative in aqueous solutions. What is the likely degradation pathway? Answer: The most common hydrolytic degradation pathway for this compound derivatives involves the cleavage of the ether linkages of the dioxin ring, particularly under acidic conditions. The reaction is an acid-catalyzed nucleophilic substitution.[1] Ester or amide substituents on the molecule are also highly susceptible to acid or base-catalyzed hydrolysis.
-
Question: How does pH affect the stability of this compound derivatives? Answer: The pH of the solution can significantly influence the stability of this compound derivatives. Both acidic and basic conditions can promote hydrolysis of the dioxin ring or other labile functional groups. For instance, studies on Doxazosin, a compound containing the 2,3-dihydro-1,4-benzodioxin moiety, have shown that it degrades in both acidic and alkaline media.[2][3] The rate of degradation is often pH-dependent.
3. Oxidative Stability
-
Question: My compound, which has a this compound core, seems to be degrading in the presence of air. What could be the reason? Answer: The phenolic ether linkage in the this compound ring can be susceptible to oxidative degradation. Phenolic compounds, in general, can be oxidized by oxygen, a process that can be catalyzed by light and metal ions. This can lead to the formation of various oxidation products.[4] Forced degradation studies on Doxazosin have confirmed its degradation in the presence of hydrogen peroxide.[2]
-
Question: How can I minimize oxidative degradation during my experiments? Answer: To minimize oxidative degradation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when handling solutions of the compound. Degassing solvents before use can also help to remove dissolved oxygen. The addition of antioxidants can be considered for formulations, but their compatibility with the compound and downstream applications must be verified.
4. Photostability
-
Question: Are this compound derivatives sensitive to light? Answer: The photosensitivity of this compound derivatives can vary depending on their specific structure and substituents. While some studies on Doxazosin suggest it is relatively stable under photolytic conditions,[2] this may not be true for all derivatives. Aromatic compounds and molecules with certain functional groups can absorb UV or visible light, leading to photodegradation. It is always advisable to perform a photostability assessment for new derivatives.
-
Question: I suspect my compound is degrading upon exposure to lab lighting. How can I confirm this and what precautions should I take? Answer: To confirm photosensitivity, you can perform a simple experiment by exposing a solution of your compound to your typical laboratory light for a defined period and comparing its purity by HPLC to a control sample kept in the dark. If photodegradation is confirmed, all subsequent experimental work should be performed in a dark room or with the use of amber-colored glassware and light-protective foils.
5. Experimental & Analytical Challenges
-
Question: I am having trouble dissolving my this compound derivative. What can I do? Answer: Many this compound derivatives can have poor aqueous solubility. To improve solubility, you can try using co-solvents such as DMSO, DMF, or ethanol. Gentle heating and sonication may also aid dissolution. For formulation purposes, techniques like solid dispersion or complexation with cyclodextrins can be explored.
-
Question: I am seeing multiple peaks in my HPLC analysis even for a freshly prepared sample. What could be the issue? Answer: This could be due to several reasons:
-
On-column degradation: The compound might be unstable under the HPLC conditions (e.g., mobile phase pH).
-
Presence of impurities from synthesis: The initial material may not be pure.
-
Degradation in the autosampler: The compound may be degrading in the sample vial while waiting for injection. To troubleshoot, try modifying the mobile phase pH, reducing the analysis time, and using a cooled autosampler.
-
Quantitative Stability Data
The following tables summarize available quantitative data on the stability of select this compound derivatives.
Table 1: Thermal Stability of a Tetranitro-1,4-Benzodioxine Derivative
| Parameter | Value | Reference |
| Onset of Degradation | 240 °C | [2] |
| Melting Point | 286 °C | [2] |
| Complete Degradation | 290–329 °C | [2] |
Table 2: Kinetic Data for Doxazosin Degradation
| Condition | Rate Constant (k) | Half-life (t1/2) | Reference |
| Acidic Degradation | 0.0044 min-1 | 157.5 min | [2] |
| Alkaline Degradation | - | - | [2] |
Detailed Experimental Protocols
1. Protocol for Forced Degradation Studies
This protocol is a general guideline and should be adapted based on the specific properties of the this compound derivative being tested.
-
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
-
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
pH meter
-
HPLC-UV/DAD system
-
Photostability chamber
-
Oven
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or heat at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound to a vial and place it in an oven at 70°C for 48 hours.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL) in a quartz cuvette to a light source in a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
2. Protocol for Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating the intact this compound derivative from its potential degradation products.
-
Materials:
-
This compound derivative and its forced degradation samples
-
HPLC system with a UV/DAD detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
-
Methodology:
-
Initial Conditions:
-
Column: C18
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) (e.g., starting with 95% A and increasing to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., λmax).
-
-
Method Optimization:
-
Inject a mixture of the unstressed and stressed samples.
-
Optimize the gradient profile, mobile phase composition (e.g., by adding methanol or changing the buffer and pH), and flow rate to achieve adequate separation of all peaks.
-
The goal is to have a resolution of >1.5 between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Peak purity analysis using a DAD detector should be performed to ensure that the parent peak is free from any co-eluting impurities.
-
-
Visualizations
Caption: Workflow for forced degradation studies of this compound derivatives.
Caption: Potential degradation pathways for this compound derivatives.
References
Technical Support Center: Optimizing Catalyst Loading for 2,3-Benzodioxine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for 2,3-Benzodioxine reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading in this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction forward. | Gradually increase the catalyst loading in small increments (e.g., 0.5-1 mol% steps) to identify the optimal concentration. |
| Catalyst Deactivation: The catalyst has lost its activity due to poisoning by impurities, sintering at high temperatures, or coking.[1] | - Ensure all reactants and solvents are pure and dry. - Consider using a lower reaction temperature. - If using a heterogeneous catalyst, analyze the used catalyst for signs of sintering or coke deposition.[1] - In some cases of palladium catalysis, catalyst activity can be restored by treatment with an oxidizing agent like benzoquinone.[2] | |
| Incorrect Catalyst Choice: The selected catalyst is not suitable for the specific this compound synthesis reaction. | Screen a variety of catalysts known to be effective for similar transformations, such as those based on palladium, copper, or rhodium. | |
| Reaction Stalls or is Sluggish | Suboptimal Catalyst Loading: The catalyst concentration may be below the threshold required for a reasonable reaction rate. | Increase the catalyst loading. Monitor the reaction progress by techniques like TLC or LC-MS to observe the effect of increased catalyst concentration on the reaction rate. |
| Poor Catalyst Solubility (Homogeneous Catalysis): The catalyst is not fully dissolved in the reaction mixture, reducing the number of active catalytic sites. | - Choose a solvent in which the catalyst is more soluble. - Gently warm the reaction mixture to aid dissolution, being mindful of the thermal stability of the reactants and catalyst. | |
| Formation of Significant Side Products | Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to undesired side reactions or product decomposition. | Systematically decrease the catalyst loading to see if the formation of side products is reduced while maintaining an acceptable reaction rate and yield. |
| Reaction Temperature is Too High: Higher temperatures, while increasing the reaction rate, can also promote the formation of byproducts. | Optimize the reaction temperature in conjunction with catalyst loading. A lower temperature with a slightly higher catalyst loading might provide better selectivity. | |
| Inconsistent Results/Poor Reproducibility | Variability in Catalyst Quality: Different batches of the same catalyst can have varying activity. | - Purchase catalysts from reputable suppliers. - If preparing the catalyst in-house, ensure the synthesis protocol is standardized and followed precisely. |
| Atmospheric Contamination: The reaction may be sensitive to air or moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loading ranges for this compound synthesis?
A1: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and catalyst used. For palladium-catalyzed reactions, loadings can range from as low as 0.5 mol% to as high as 15 mol%.[3] Copper-catalyzed systems may also fall within a similar range. It is always recommended to start with a low catalyst loading and incrementally increase it to find the optimal concentration for your specific reaction.
Q2: How does increasing the catalyst loading affect the reaction?
A2: Generally, increasing the catalyst concentration increases the reaction rate by providing more active sites for the reaction to occur.[4] This often leads to a higher yield in a shorter amount of time. However, beyond an optimal point, further increasing the catalyst loading may not improve the yield and could even lead to an increase in side product formation or catalyst aggregation.[4]
Q3: What are some common side products in catalyzed this compound reactions?
A3: Common side products can include oligomers or polymers of the starting materials, products of catalyst-induced decomposition, and isomers of the desired this compound. The specific side products will depend on the reactants and the catalyst system employed. Careful analysis of the crude reaction mixture by techniques such as NMR and mass spectrometry can help identify these byproducts and guide optimization efforts.
Q4: Can the catalyst be recycled in these reactions?
A4: If a heterogeneous catalyst (a solid catalyst in a liquid or gas phase reaction) is used, it can often be recovered by filtration or centrifugation and potentially reused.[1] The reusability of the catalyst should be evaluated by monitoring its activity and selectivity over several reaction cycles. For homogeneous catalysts (dissolved in the reaction medium), recovery can be more challenging and may require techniques like distillation or chromatography.
Q5: What is the impact of the ligand in palladium-catalyzed this compound synthesis?
A5: In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial as it can significantly influence the catalyst's activity, stability, and selectivity. Different ligands can alter the electronic and steric properties of the palladium center, thereby affecting the rates of key steps in the catalytic cycle. Screening different ligands is often a critical part of optimizing these reactions.
Data Presentation
Table 1: Effect of Pd(OAc)₂ Catalyst Loading on Reaction Yield and Time
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 5 | 12 | 65 |
| 2 | 10 | 8 | 85 |
| 3 | 15 | 6 | 92 |
| 4 | 20 | 6 | 92 |
Data adapted from a representative palladium-catalyzed cross-coupling reaction. Actual results may vary depending on the specific this compound synthesis.[3]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Palladium-Catalyzed this compound Synthesis
This protocol outlines a general method for screening the optimal catalyst loading for the synthesis of a 2,3-dihydro-1,4-benzodioxin derivative.
Materials:
-
Starting materials (e.g., a catechol and a suitable coupling partner)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., a phosphine (B1218219) ligand like PPh₃ or a Buchwald-type ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Reaction vials or round-bottom flasks
-
Stir plate and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Analytical tools (TLC plates, LC-MS)
Procedure:
-
Preparation of Reaction Vessels: In an array of reaction vials, add the starting materials and the base. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium catalyst and the ligand in the chosen anhydrous solvent. This allows for accurate dispensing of small quantities.
-
Addition of Catalyst: To each reaction vial, add a different volume of the catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Reaction Setup: Seal the vials under an inert atmosphere and place them on a pre-heated stir plate.
-
Monitoring the Reaction: Monitor the progress of each reaction at regular intervals using TLC or LC-MS. Note the time taken for the consumption of the starting material.
-
Work-up and Analysis: Once the reactions are complete, quench the reactions and perform a standard aqueous work-up. Isolate the crude product and determine the yield for each catalyst loading.
-
Optimization: Based on the yields and reaction times, identify the optimal catalyst loading that provides the best balance of efficiency and product formation.
Mandatory Visualization
Caption: A workflow for optimizing catalyst loading in chemical reactions.
References
Navigating the Deprotection of 2,3-Benzodioxine: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing the 2,3-benzodioxine protecting group, its removal is a critical step that can present unique challenges. This technical support guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions (FAQs) to ensure successful deprotection and isolation of the desired diol.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting a this compound group?
The primary method for the cleavage of the this compound acetal (B89532) is acid-catalyzed hydrolysis . This is typically achieved using a protic acid such as p-toluenesulfonic acid (PTSA) or hydrochloric acid (HCl) in a suitable solvent system like acetone (B3395972)/water. Alternative methods that can be employed, particularly when the substrate is sensitive to acidic conditions, include catalytic hydrogenolysis and reductive cleavage .
Q2: My deprotection reaction is sluggish or incomplete. What are the possible causes and solutions?
Incomplete deprotection is a common issue. Several factors can contribute to this problem:
-
Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low. A gradual increase in the catalyst loading can enhance the reaction rate.
-
Reaction Time: The reaction may simply require more time to go to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial. For some substrates, extended reaction times of up to 6 hours or more may be necessary.
-
Solvent System: The choice of solvent can significantly impact the reaction. A mixture of a water-miscible organic solvent (e.g., acetone, THF) and water is typically used to facilitate the hydrolysis of the acetal. Optimizing the solvent ratio may be necessary.
-
Steric Hindrance: Sterically hindered substrates may require more forcing conditions, such as higher temperatures or a stronger acid catalyst.
Q3: I am observing unexpected side products. What could they be and how can I avoid them?
A significant side reaction to be aware of, particularly when the this compound is protecting a catechol-like moiety, is the formation of ortho-quinone methides . These reactive intermediates can arise under certain conditions and lead to undesired products.
To mitigate the formation of ortho-quinone methides, consider the following:
-
Milder Reaction Conditions: Employing milder acidic conditions or switching to a non-acidic deprotection method like catalytic hydrogenolysis can prevent the formation of these reactive species.
-
Scavengers: The use of scavengers can sometimes trap reactive intermediates.
Q4: What are the recommended work-up and purification procedures for the deprotected diol?
Proper work-up is essential to isolate the desired product in high purity. A typical procedure involves:
-
Neutralization: Quenching the reaction with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extraction: Extracting the product into a suitable organic solvent.
-
Washing: Washing the organic layer with brine to remove any remaining aqueous impurities.
-
Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrating under reduced pressure.
Purification of the resulting diol can be challenging due to its polarity. Column chromatography on silica (B1680970) gel is the most common method. A polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol, is typically required. In some cases, crystallization may be a viable purification technique.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid catalyst, short reaction time, inappropriate solvent, steric hindrance. | Increase catalyst loading, extend reaction time while monitoring, optimize solvent system (e.g., increase water content), use a stronger acid or higher temperature. |
| Formation of Side Products (e.g., ortho-quinone methides) | Harsh acidic conditions, substrate electronics. | Use milder acidic conditions, switch to catalytic hydrogenolysis or reductive cleavage, consider the use of scavengers. |
| Low Yield | Incomplete reaction, product degradation, difficult purification. | Ensure complete deprotection by monitoring, use milder conditions to prevent degradation, optimize purification protocol (e.g., choice of chromatography solvent system). |
| Difficulty in Product Isolation/Purification | High polarity of the diol. | Use highly polar solvent systems for chromatography, consider reverse-phase chromatography if the compound is sufficiently non-polar, explore crystallization as a purification method. |
Experimental Protocols
Acid-Catalyzed Deprotection
A general procedure for the acid-catalyzed deprotection of a this compound protected compound is as follows:
-
Dissolve the protected compound in a mixture of acetone and water (e.g., 5:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note: The reaction time and temperature may need to be optimized for different substrates.
Catalytic Hydrogenolysis
This method is suitable for substrates sensitive to acidic conditions but tolerant to hydrogenation.
-
Dissolve the this compound protected compound in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reductive Cleavage
Strong reducing agents can also be employed for the deprotection.
-
Dissolve the protected compound in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C or -78 °C.
-
Add a solution of a reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup for LiAlH4).
-
Filter the resulting precipitate and wash with an organic solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary
| Deprotection Method | Reagents | Typical Solvents | Temperature | Typical Yield | Key Considerations |
| Acid-Catalyzed Hydrolysis | PTSA, HCl | Acetone/Water, THF/Water | Room Temperature | Good to Excellent | Potential for ortho-quinone methide formation with sensitive substrates. |
| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol, Ethyl Acetate | Room Temperature | Good to Excellent | Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1] |
| Reductive Cleavage | LiAlH₄, DIBAL-H | THF, Diethyl Ether | -78 °C to Room Temp | Moderate to Good | Requires anhydrous conditions and careful quenching. May reduce other functional groups.[2] |
Logical Workflow for Troubleshooting Deprotection
Caption: Troubleshooting workflow for this compound deprotection.
References
Common pitfalls in handling 2,3-Benzodioxine reagents
Welcome to the technical support center for 2,3-Benzodioxine reagents. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and application of these compounds. Below you will find troubleshooting guides and frequently asked questions to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound derivatives?
A1: To maintain the integrity and stability of this compound reagents, they should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep them in tightly sealed containers, protected from moisture, direct sunlight, and heat.[1] These compounds should be segregated from incompatible materials such as strong oxidizing agents and acids.[1]
Q2: What personal protective equipment (PPE) is necessary when handling this compound reagents?
A2: When working with this compound derivatives, it is essential to use appropriate personal protective equipment. This includes a lab coat, chemical-resistant gloves, and safety goggles or a face shield to prevent skin and eye contact.[1][3] All handling of these reagents should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Q3: How should I dispose of waste containing this compound reagents?
A3: Waste material and contaminated packaging from this compound reagents are considered hazardous chemical waste and must be disposed of accordingly.[2] Do not release these chemicals into the environment or drains.[1] Always adhere to your institution's and local government's regulations for hazardous waste disposal.[1][2]
Q4: Are this compound reagents stable under normal laboratory conditions?
A4: Yes, this compound derivatives are generally stable under normal and recommended storage conditions.[3][4] However, they can be sensitive to heat, moisture, and incompatible materials like strong acids and oxidizers, which may lead to degradation.[1]
Troubleshooting Guides
Problem 1: Unexpected Side Products or Low Yield in Synthesis
Possible Cause: Your reaction may be encountering issues with reagent purity, reaction conditions, or the inherent reactivity of the this compound scaffold.
Troubleshooting Steps:
-
Verify Reagent Purity: Impurities in starting materials can lead to side reactions and reduced yields. It is advisable to assess the purity of your this compound reagent before use.
-
Optimize Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the outcome of your synthesis. Consider performing small-scale optimizations to identify the ideal conditions.
-
Consider Stereochemistry: The synthesis of certain this compound derivatives can generate stereogenic centers.[5] If you are observing multiple products, it may be due to the formation of diastereomers. Chiral chromatography or recrystallization techniques may be necessary for separation.
-
Alternative Synthetic Routes: Some synthetic transformations on the this compound ring, such as Knoevenagel condensation, have been reported to result in low yields due to the electronic nature of the ring system.[6] It may be beneficial to explore alternative synthetic strategies if you are consistently obtaining low yields.
Problem 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause: This issue often stems from the degradation of the this compound reagent or variations in experimental setup.
Troubleshooting Steps:
-
Assess Reagent Quality: If a previously reliable protocol is now failing, the integrity of your this compound stock may be compromised. Consider opening a fresh bottle of the reagent or re-purifying the existing stock.
-
Control for Atmospheric Moisture and Oxygen: Some organic reagents can be sensitive to air and moisture.[7] If you suspect degradation, consider running your reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Standardize Procedures: Ensure that all experimental parameters, including reagent concentrations, addition rates, and work-up procedures, are consistent between experiments.
Data Presentation
Table 1: Physical and Chemical Properties of Selected this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,3-Dihydro-1,4-benzodioxin-6-amine | 22013-33-8 | C₈H₉NO₂ | 151.16 | Not specified | Crystalline solid or powder |
| 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | 3663-80-7 | C₉H₈O₄ | 180.16 | 125 - 128 | White solid |
| 4H-1,3-Benzodioxin | 254-27-3 | C₈H₈O₂ | 136.15 | Not specified | Not specified |
Data compiled from various safety data sheets and chemical databases.[1][2][8]
Experimental Protocols
General Procedure for Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto a silica (B1680970) gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate). A single spot indicates a likely pure compound.
Visualizations
Caption: A generalized workflow for chemical synthesis using this compound reagents.
Caption: A decision tree for troubleshooting low yields in reactions with 2,3-Benzodioxines.
References
- 1. srinichem.com [srinichem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.ca [fishersci.ca]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. 4H-1,3-Benzodioxin | C8H8O2 | CID 67490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refinement of reaction conditions for sensitive 2,3-Benzodioxine substrates
Technical Support Center: 2,3-Benzodioxine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers working with sensitive this compound substrates. The information is tailored for professionals in chemical research and drug development to help refine reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the 2,3-dihydro-1,4-benzodioxine core?
A1: The most prevalent methods involve the reaction of a catechol (1,2-dihydroxybenzene) derivative with a suitable dielectrophile. Common reagents include 1,2-dibromoethane (B42909) or related compounds in the presence of a base to facilitate the Williamson ether synthesis-like cyclization.[1][2] Another approach starts from 2,3-dihydroxybenzoic acid, which is first esterified and then cyclized.[1]
Q2: My this compound substrate appears to be decomposing during the reaction or work-up. What are the likely causes?
A2: this compound derivatives can be sensitive to several factors. Strong acidic conditions can lead to hydrolysis or ring-opening, particularly if the benzene (B151609) ring is substituted with multiple electron-withdrawing groups.[3] Thermal instability is another concern; some derivatives may degrade at elevated temperatures.[3] It is crucial to maintain controlled temperatures and use mild work-up procedures, such as washing with saturated sodium bicarbonate solution instead of stronger bases.[1]
Q3: What role does the base play in the cyclization reaction to form the benzodioxine ring?
A3: The base is critical for deprotonating the hydroxyl groups of the catechol starting material, forming a more nucleophilic phenoxide species. This allows for the subsequent nucleophilic attack on the electrophilic reagent (e.g., 1,2-dibromoethane). Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[1][2] The choice and strength of the base can significantly impact reaction rate and yield.
Q4: Can ortho-quinone methides (o-QMs) be intermediates in benzodioxine synthesis, and how does this affect the reaction?
A4: Yes, ortho-quinone methides (o-QMs) can be key intermediates in certain synthetic routes leading to benzo-fused heterocycles, including those related to the benzodioxine family.[4][5] These are highly reactive species generated under specific conditions, often involving photocatalysis or thermal elimination.[4][5][6] Their generation allows for cycloaddition reactions to build complex molecular scaffolds.[4][7] Controlling the transient generation of o-QMs is key to achieving high yields and selectivity in these advanced synthetic methods.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Base: The chosen base may be too weak or not soluble enough in the reaction solvent to effectively deprotonate the catechol. | Switch to a stronger base like potassium carbonate or sodium hydride. Ensure appropriate solvent selection (e.g., DMF, THF) for the base used. |
| Poor Quality Starting Materials: Impurities in the catechol or dielectrophile can interfere with the reaction. | Purify starting materials before use. Verify purity via NMR or other analytical techniques. | |
| Incorrect Reaction Temperature: The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures. | Optimize the temperature. For many standard cyclizations, refluxing in a solvent like DMF is effective.[1] For sensitive substrates, lower temperatures may be required over a longer duration. | |
| Formation of Side Products | Polymerization: Incomplete cyclization can lead to the formation of polymeric side products. | Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by adding the reagents slowly to a larger volume of solvent. |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Extend the reaction time until the starting material is fully consumed. | |
| Product Decomposition | Harsh Work-up Conditions: Using strong acids or bases during the aqueous work-up can degrade sensitive products. | Perform a neutral or mildly basic work-up. Use saturated sodium bicarbonate for neutralization and brine washes to remove water-soluble impurities.[1] |
| Thermal Instability: The product may be degrading during solvent removal under high heat. | Remove the solvent under reduced pressure at a lower temperature (rotary evaporation with a water bath set to 30-40 °C). | |
| Difficulty in Purification | Similar Polarity of Product and Byproducts: The desired product and impurities may have very similar Rf values on TLC, making chromatographic separation difficult. | Try a different solvent system for column chromatography. If separation is still difficult, consider recrystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydrobenzo[b][4][8]dioxine-5-carboxamide[1]
This protocol outlines a multi-step synthesis starting from 2,3-dihydroxybenzoic acid.
-
Esterification: To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C. Reflux the mixture for 12 hours. After cooling, concentrate the solution under vacuum. Dissolve the residue in ethyl acetate (B1210297) and wash three times with sodium carbonate solution. Dry the organic layer over magnesium sulfate (B86663) and concentrate to yield methyl 2,3-dihydroxybenzoate.
-
Cyclization: Alkylate the methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of potassium carbonate to afford the cyclized ester, methyl 2,3-dihydrobenzo[b][4][8]dioxine-5-carboxylate.
-
Hydrolysis: Stir the ester (2.0 mmol) with lithium hydroxide (B78521) (0.096 g, 4.0 mmol) in a mixture of THF (10 mL) and water (2 mL) at room temperature for 10 hours. Remove the solvent under vacuum, dilute with ethyl acetate, and extract with water. Acidify the aqueous extract with 2N HCl and extract with ethyl acetate.
-
Amidation (Mixed-Anhydride Method): Convert the resulting carboxylic acid to the final carboxamide product using a standard mixed-anhydride method with isobutyl chloroformate, N-methylmorpholine, and ammonia (B1221849) in methanol.
Protocol 2: General Procedure for Cyclization with Catechol[2]
This protocol describes the formation of the benzodioxine ring from catechol and a mesylated diol.
-
Base Suspension: Prepare a suspension of catechol (1.0 eq.) and potassium carbonate (3.0 eq.) in DMF. Stir the mixture for 30 minutes at room temperature.
-
Addition of Electrophile: Add a solution of the mesylated starting material (1.0 eq.) in DMF dropwise to the catechol suspension.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting material has been consumed.
-
Work-up: Evaporate the solvent under vacuum. Dissolve the crude residue in dichloromethane (B109758) (DCM) and wash with a 10% aqueous HCl solution, followed by a brine wash.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the final product by column chromatography on silica (B1680970) gel.
Visualized Workflows and Logic
Below are diagrams illustrating a typical synthetic workflow and a troubleshooting decision process for this compound synthesis.
Caption: General experimental workflow for the synthesis of 2,3-benzodioxines.
Caption: Troubleshooting flowchart for low-yield reactions in this compound synthesis.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 3. Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controlled generation of ortho-quinone methides and (4+3) cyclization with 2-indolylalcohols by dual photoredox/Brønsted acid relay catalysis | Semantic Scholar [semanticscholar.org]
- 7. A new cycloaddition profile for ortho-quinone methides: photoredox-catalyzed [6+4] cycloadditions for synthesis of benzo[b]cyclopenta[e]oxepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Performance of 2,3-Benzodioxine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 2,3-Benzodioxine's performance across various solvent systems. Understanding the interplay between this crucial chemical scaffold and different solvents is paramount for optimizing reaction conditions, purification processes, and analytical characterizations. The following sections present comparative data, detailed experimental protocols, and logical workflows to aid in solvent selection for laboratory applications.
Physicochemical Properties and Solubility Profile
This compound is a moderately polar aromatic ether. Its structure, containing a benzene (B151609) ring fused to a dioxane ring, dictates its solubility, favoring solvents that can engage in dipole-dipole interactions and accommodate the aromatic system. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[1] The ether oxygens can act as hydrogen-bond acceptors, further influencing interactions with protic solvents.[1]
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane | 0.1, 0.2 | Low / Insoluble | Lacks favorable interactions with the polar ether groups. |
| Non-Polar Aprotic | Toluene, Benzene | 2.4, 2.7 | Medium / High | π-stacking interactions with the aromatic ring can promote solubility. |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Good balance of polarity to dissolve the molecule without strong hydrogen bonding. |
| Polar Aprotic | Diethyl Ether | 2.8 | High | Similar ether structure promotes favorable dipole-dipole interactions. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 4.4 | High | Effective solvent for moderately polar compounds. |
| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | High | Cyclic ether structure is highly compatible. |
| Polar Aprotic | Acetone | 5.1 | High | Capable of dissolving a wide range of polarities. |
| Polar Aprotic | Acetonitrile (MeCN) | 5.8 | Medium | May be less effective than other polar aprotic solvents for this specific structure. |
| Polar Protic | Ethanol, Methanol | 4.3, 5.1 | Medium | Can act as a hydrogen bond donor to the ether oxygens, but the non-polar backbone limits high solubility. |
| Polar Protic | Water | 10.2 | Insoluble | The hydrophobic aromatic ring and carbon framework dominate, preventing dissolution in water. |
Performance in Chemical Reactions: Kinetic Solvent Effects
The choice of solvent can dramatically alter the rate and outcome of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products. For reactions involving this compound, these effects are critical.
-
Polar Solvents: Reactions that proceed through polar or charged transition states are often accelerated in polar solvents. The solvent dipoles can stabilize the transition state, lowering the activation energy.
-
Aprotic vs. Protic Solvents: Protic solvents can form hydrogen bonds, which may stabilize reactants or intermediates. However, they can also solvate nucleophiles, potentially reducing their reactivity. Aprotic solvents do not have this dual effect and are often preferred for reactions sensitive to hydrogen bonding.[2]
Table 2: Qualitative Impact of Solvent Systems on Reactions Involving this compound
| Reaction Type | Solvent Class | Examples | Expected Effect on Rate | Rationale |
| Electrophilic Aromatic Substitution | Non-Polar Aprotic | Hexane, CCl₄ | Slow | Poor stabilization of the charged intermediate (arenium ion). |
| Polar Aprotic | DCM, 1,2-Dichloroethane | Fast | Good stabilization of the polar intermediate without interfering with the electrophile. | |
| Nucleophilic Attack on the Dioxane Ring | Polar Aprotic | DMF, DMSO, THF | Fast | Solvates the counter-ion of the nucleophile, increasing its effective reactivity. |
| Polar Protic | Methanol, Ethanol | Slow to Medium | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[2] | |
| Metal-Catalyzed Cross-Coupling | Polar Aprotic | THF, Dioxane, Toluene | Varies | Highly dependent on the specific catalyst and reaction; these solvents are commonly used for their ability to dissolve reactants and ligands. |
The following diagram outlines the typical workflow for evaluating the kinetics of a reaction involving this compound in a selected solvent.
References
Orthogonal Deprotection Strategies: A Comparative Guide to the 2,3-Benzodioxine Protecting Group
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic use of protecting groups is paramount. This guide provides a comprehensive comparison of the 2,3-benzodioxine protecting group with other common diol protecting groups, offering insights into its unique properties and potential applications in orthogonal deprotection strategies.
The this compound group, a less common but potentially valuable tool in the synthetic chemist's arsenal, offers a distinct stability profile that can be exploited for selective deprotection in the presence of other sensitive functionalities. This guide will delve into the experimental data available for its installation and cleavage, compare its performance with widely used alternatives, and provide detailed protocols for its application.
Comparison of Diol Protecting Groups
The selection of an appropriate protecting group is dictated by its stability under a variety of reaction conditions and the ease and selectivity of its removal. The following table summarizes the stability of the this compound group in comparison to other frequently employed diol protecting groups.
| Protecting Group | Formation Conditions | Stability to Acid | Stability to Base | Stability to Oxidative Conditions | Stability to Reductive Conditions | Orthogonal Deprotection Partners |
| This compound | Di-mesylate, Catechol, K₂CO₃, DMF | Generally Stable | Stable | Potentially Labile | Stable | Silyl ethers, Esters, Benzyl ethers |
| Benzylidene Acetal | Benzaldehyde, Acid catalyst | Labile | Stable | Stable | Labile (Hydrogenolysis) | Silyl ethers, Esters |
| Isopropylidene (Acetonide) | Acetone, Acid catalyst | Very Labile | Stable | Stable | Stable | Benzyl ethers, Esters |
| Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride, Imidazole | Labile (Fluoride ions) | Stable | Stable | Stable | Benzyl ethers, Esters, Acetals |
| Esters (e.g., Acetate, Benzoate) | Acid chloride/anhydride, Base | Stable | Labile | Stable | Stable | Silyl ethers, Benzyl ethers, Acetals |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following protocols for the formation and proposed cleavage of the this compound group are based on available literature.
Protocol 1: Formation of a this compound Protected Diol
This protocol describes the formation of a 2,3-dihydro-1,4-benzodioxine ring from a di-mesylate precursor.
Materials:
-
Di-mesylate derivative of the diol
-
Catechol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the di-mesylate in DMF, add catechol (1.1 equivalents) and potassium carbonate (2.2 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Proposed Oxidative Deprotection of this compound
While specific protocols for the deprotection of this compound as a protecting group are not widely reported, oxidative cleavage of similar aromatic ether linkages suggests a potential pathway. This is a hypothetical protocol based on general knowledge and requires experimental validation.
Materials:
-
This compound protected compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)
-
Acetonitrile (B52724)/Water or Dichloromethane/Water
Procedure:
-
Dissolve the this compound protected compound in a mixture of acetonitrile and water (e.g., 10:1).
-
Add DDQ (2-3 equivalents) or CAN (2-3 equivalents) to the solution at room temperature.
-
Stir the reaction and monitor for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the deprotected diol by column chromatography.
Orthogonal Deprotection Workflow
The key advantage of an orthogonal protecting group strategy lies in the selective removal of one group without affecting others. The following diagram illustrates a logical workflow for the deprotection of a molecule containing a this compound group alongside other common protecting groups.
Caption: A logical workflow for the sequential deprotection of a molecule.
Signaling Pathways and Reaction Mechanisms
The stability of the this compound group is attributed to the aromaticity of the benzene (B151609) ring and the ether linkages. The proposed oxidative deprotection mechanism likely involves the formation of a radical cation intermediate upon single-electron transfer to the oxidant.
Caption: Proposed mechanism for the oxidative deprotection of a this compound.
A Head-to-Head Comparison of Catalysts for 2,3-Benzodioxine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Catalytic Systems
The synthesis of the 2,3-benzodioxine ring system is typically achieved through the cyclization of a catechol derivative with a suitable two-carbon synthon. The choice of catalyst plays a crucial role in the reaction's yield, selectivity, and overall efficiency. The following table summarizes the performance of different catalytic systems reported in the literature.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | ||||||
| PdCl₂(PPh₃)₂ / CuI | Monoprop-2-ynylated catechol, Aryl iodides | Not Specified | Not Specified | Not Specified | Excellent | [1] |
| Copper-Catalyzed | ||||||
| BINOL-CuI complex | Substituted catechols | Not Specified | Not Specified | Not Specified | Good | |
| Copper(II) complexes | 3,5-di-tert-butylcatechol | Not Specified | Not Specified | Not Specified | Rate-dependent | [2] |
| Base-Mediated (Catalytic or Stoichiometric) | ||||||
| K₂CO₃ | Catechol, (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy | DMF | Room Temp. | Not Specified | Not Specified | [3] |
| K₂CO₃ | 2,3-dihydroxybenzoic acid methyl ester, 1,2-dibromoethane | DMF | Reflux | 10 | Not Specified | |
| Triethylamine or K₂CO₃ | Chloropyridazin-3-one, Catechol | Not Specified | Not Specified | Good | [4] | |
| Catalyst-Free | ||||||
| None | Propargylic alcohols, Salicylic/thiosalicylic acids | Open-air | Not Specified | Not Specified | Good | [5] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized procedures for key catalytic syntheses of this compound derivatives as described in the literature.
Palladium-Catalyzed Heteroannulation
This method involves the reaction of a monoprop-2-ynylated catechol with an aryl iodide in the presence of a palladium-copper catalyst system. This approach is noted for its excellent chemical yields in producing 1-alkylidene or 1-arylidene-2,3-dihydro-1,4-benzodioxins.[1]
General Protocol:
-
To a reaction vessel, add the monoprop-2-ynylated catechol, aryl iodide, PdCl₂(PPh₃)₂ catalyst, and CuI co-catalyst.
-
Add the appropriate solvent and stir the mixture under an inert atmosphere.
-
Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired this compound derivative.
Copper-Catalyzed Intramolecular C-O Bond Formation
An Ullmann-type intramolecular coupling cyclization reaction using a BINOL-CuI complex can be employed for the synthesis of various substituted 1,4-benzodioxines.[6]
General Protocol:
-
In a reaction flask, combine the substituted catechol precursor, the BINOL ligand, and the CuI catalyst.
-
Add a suitable solvent and a base.
-
Heat the mixture to the required temperature and maintain it for the specified duration.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the residue via chromatography to yield the pure 1,4-benzodioxine product.
Base-Mediated Cyclization
A common and often simpler method involves the use of a base, such as potassium carbonate, to facilitate the cyclization of a catechol with a dihaloalkane or a similar electrophile.
General Protocol:
-
Dissolve the catechol and the dihaloalkane in a polar aprotic solvent like DMF.
-
Add an excess of a base, such as potassium carbonate.
-
Heat the reaction mixture under reflux and monitor for the disappearance of starting materials.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
To better understand the general experimental process, the following diagram illustrates a typical workflow for the synthesis and analysis of this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The choice of a catalytic system is often dictated by the specific functionalities present in the starting materials and the desired product. The following diagram illustrates the decision-making process for selecting a suitable synthetic route.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Ring-Opening Mechanisms of 2,3-Benzodioxine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of core heterocyclic structures is paramount. 2,3-Benzodioxine, a key scaffold in various pharmacologically active compounds, presents a dioxine ring whose stability and mechanism of opening are of significant interest. This guide provides a comparative analysis of the potential ring-opening mechanisms of this compound, drawing upon established principles of ether cleavage and available data on related structures.
While 2,3-dihydro-1,4-benzodioxine is noted for its high chemical and thermal stability, the dioxine ring can be induced to open under specific conditions. The primary pathways for this transformation are expected to be analogous to the well-documented acid- and base-catalyzed cleavage of ethers. Additionally, thermal decomposition offers another route to ring-opening. This guide will objectively compare these potential mechanisms, providing a framework for predicting reactivity and designing experimental conditions.
Comparison of Ring-Opening Mechanisms
| Mechanism | General Conditions | Key Intermediates | Expected Products | Factors Favoring the Mechanism |
| Acid-Catalyzed (SN1-like) | Strong acids (e.g., HBr, HI) | Protonated ether, carbocation | Catechol and a dihaloethane | Formation of a stable carbocation at the benzylic position. |
| Acid-Catalyzed (SN2-like) | Strong acids with less hindered substrates | Protonated ether | Catechol and a haloethanol | Primary or less substituted carbons in the dioxine ring. |
| Base-Catalyzed (SN2) | Strong bases (e.g., organolithium reagents) | Alkoxide radical | Catecholate and a substituted ethane | Use of strong nucleophilic bases. |
| Thermal Decomposition | High temperatures (e.g., 290–329 °C for a substituted derivative)[1] | Biradical species | Complex mixture of products | Absence of acidic or basic catalysts. |
Visualizing the Reaction Pathways
To further elucidate the proposed mechanisms, the following diagrams, generated using the DOT language, illustrate the key steps involved in the acid- and base-catalyzed ring-opening of the this compound ring.
Figure 1: Proposed SN1-like acid-catalyzed ring-opening of this compound.
Figure 2: Proposed SN2-like acid-catalyzed ring-opening of this compound.
Figure 3: Proposed SN2 base-catalyzed ring-opening of this compound.
Experimental Protocols
Acid-Catalyzed Cleavage (General Procedure)
This procedure is adapted from standard methods for ether cleavage using strong acids.
Materials:
-
This compound derivative
-
Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI)
-
Acetic acid (optional, as a solvent)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve the this compound derivative in an inert solvent or acetic acid in a round-bottom flask.
-
Add a stoichiometric excess of concentrated HBr or HI to the solution.
-
Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an inert solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography, to isolate the catechol and dihaloalkane products.
Base-Catalyzed Cleavage (General Procedure)
This protocol is based on the cleavage of ethers using strong organometallic bases.
Materials:
-
This compound derivative
-
Strong base (e.g., n-butyllithium in hexanes)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Quenching agent (e.g., water, ammonium (B1175870) chloride solution)
-
Dilute hydrochloric acid
-
Ethyl acetate (B1210297) or diethyl ether for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative in an anhydrous aprotic solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add the strong base (e.g., n-butyllithium) to the stirred solution.
-
Allow the reaction to stir at the low temperature for a specified period, monitoring the reaction progress by TLC or another suitable method.
-
Upon completion, carefully quench the reaction by the slow addition of a quenching agent (e.g., water or saturated ammonium chloride solution) at the low temperature.
-
Allow the mixture to warm to room temperature.
-
Acidify the aqueous layer with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate or diethyl ether three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting product, expected to be a catechol derivative, using an appropriate technique like column chromatography.
Concluding Remarks
The ring-opening of the this compound moiety, while challenging due to its inherent stability, can likely be achieved under forcing acidic or basic conditions. The prevailing mechanism will be dictated by the specific reagents and the substitution pattern of the benzodioxine derivative. An SN1-like pathway is favored under acidic conditions with substrates that can form stable carbocations, while an SN2 mechanism is more probable for less substituted derivatives and under basic conditions. For researchers working with this compound-containing molecules, a thorough understanding of these potential degradation pathways is crucial for designing stable drug candidates and for developing appropriate synthetic and analytical methodologies. Further experimental studies are warranted to provide quantitative data and to definitively confirm the operative mechanisms for the ring-opening of this important heterocyclic system.
References
Benchmarking the Efficiency of 2,3-Benzodioxine Formation: A Comparative Guide
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and pharmaceuticals.[1][2] Its synthesis has been a subject of considerable interest, leading to the development of various synthetic strategies. This guide provides a comparative analysis of different methods for the formation of 2,3-benzodioxine and its derivatives, with a focus on reaction efficiency, experimental conditions, and catalyst systems. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific applications.
Comparative Analysis of Synthetic Methodologies
The efficiency of this compound formation is highly dependent on the chosen synthetic route. Below is a summary of key performance indicators for several prominent methods, including catalyst-free and metal-catalyzed approaches.
| Method | Catalyst/Reagents | Substrates | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages |
| Palladium-Catalyzed Heteroannulation | PdCl₂(PPh₃)₂, CuI | Monoprop-2-ynylated catechol, aryl iodides | Excellent | Not specified | Not specified | High efficiency and potential for asymmetric synthesis with high enantioselectivity.[1] |
| Reaction of Catechol with Chloroacetyl Chloride | Triethylamine (TEA) | Catechol, Chloroacetyl chloride | 70 | 4 | Heating | Readily available starting materials.[3] |
| Alkylation of 2,3-Dihydroxybenzoate | K₂CO₃ | Methyl 2,3-dihydroxybenzoate, 1,2-dibromoethane | 70 | 10 | Reflux | Good yield for specific derivatives.[4] |
| Catalyst-Free Synthesis | None | Propargylic alcohols, salicylic/thiosalicylic acids | Good | Not specified | Not specified | Operationally simple and avoids metal catalysts.[5] |
| Cyclization with Potassium Carbonate | K₂CO₃ | (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy, catechol | Not specified | Not specified | Room Temperature | Mild reaction conditions.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are selected protocols for the formation of this compound derivatives.
Protocol 1: Synthesis of N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide [7]
-
N-2,3-dihydrobenzo[1][2]-dioxin-6-amine (1) is reacted with 4-methylbenzenesulfonyl chloride (2) in the presence of 10% aqueous sodium carbonate.
-
The reaction mixture is stirred for 4-5 hours at room temperature.
-
The parent sulfonamide, N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide (3), is obtained in good yield (80%) after acidification with concentrated HCl to a pH of 2-3.
-
The resulting product is a light brown amorphous powder with a melting point of 129-130 °C.
Protocol 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate [4]
-
A suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide is prepared.
-
1,2-Dibromoethane (0.17 mL, 2.0 mmol) is added to the suspension.
-
The reaction mixture is stirred under reflux for 10 hours.
-
After completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the final product as a white powder (70% yield).
Protocol 3: Synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [6]
-
A suspension of pyrocatechol (B87986) (2.96 g, 26.84 mmol) and potassium carbonate (11.13 g, 80.62 mmol) in DMF (65 mL) is stirred for 30 minutes.
-
A solution of (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy (10.91 g, 26.84 mmol) in DMF (65 mL) is added dropwise to the mixture.
-
The reaction is stirred at room temperature until the starting material disappears, as monitored by TLC.
-
The solvent is evaporated in vacuo, and the crude product is dissolved in DCM and washed with a 10% aqueous solution of HCl and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the product.
Reaction Workflow and Mechanisms
Visualizing the synthetic workflow can aid in understanding the reaction process. Below is a generalized workflow for the synthesis of this compound derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
A Comparative Analysis of Acetonide and Benzylidene Acetal Protecting Groups for Diols
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex molecules. This guide provides an objective comparison of two commonly employed protecting groups for 1,2- and 1,3-diols: the acetonide and the benzylidene acetal (B89532). This analysis is supported by experimental data to aid in the strategic selection of a protecting group based on the specific requirements of a synthetic route.
Upon a thorough review of scientific literature, the term "2,3-benzodioxine" did not emerge as a commonly utilized protecting group for diols. Therefore, this guide will focus on the widely adopted acetonide protecting group and compare it with another prevalent choice, the benzylidene acetal, to provide a relevant and practical analysis for synthetic chemists.
Introduction to Diol Protecting Groups
In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation at a different site in the molecule. For diols, cyclic acetals are a popular choice for protection due to their relative ease of formation and cleavage. Both acetonide and benzylidene acetals fall into this category, forming five- or six-membered rings with the diol, respectively.
Acetonide Protecting Group
An acetonide is a cyclic ketal formed from the reaction of a diol with acetone. It is one of the most common methods for protecting 1,2- and 1,3-diols.
Benzylidene Acetal Protecting Group
A benzylidene acetal is a cyclic acetal formed from the reaction of a diol with benzaldehyde (B42025). This protecting group is particularly useful in carbohydrate chemistry for the simultaneous protection of 1,2- and 1,3-diols.[1]
Comparative Data
The following tables summarize the key characteristics and experimental data for the formation and deprotection of acetonide and benzylidene acetal protecting groups.
| Property | Acetonide | Benzylidene Acetal |
| Structure | Isopropylidene ketal | Phenyl-substituted cyclic acetal |
| Typical Diol Protected | 1,2- and 1,3-diols | 1,2- and 1,3-diols (especially in carbohydrates) |
| Ring Size | Typically 5-membered (1,3-dioxolane) | Typically 6-membered (1,3-dioxane) |
| Stability | Stable to basic and nucleophilic conditions.[2] | Stable to basic and reductive conditions.[3] |
| Lability | Labile to acidic conditions. | Labile to acidic conditions and hydrogenolysis.[4] |
Table 1: General Properties of Acetonide and Benzylidene Acetal Protecting Groups.
| Reaction | Protecting Group | Reagents & Conditions | Typical Yield | Reference |
| Formation | Acetonide | Acetone or 2,2-dimethoxypropane (B42991), cat. acid (e.g., CSA, p-TsOH) | >90% | [3] |
| Formation | Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, cat. acid (e.g., CSA, p-TsOH) or Lewis acid (e.g., Cu(OTf)₂) | >90% | [5] |
| Deprotection | Acetonide | Dilute aqueous acid (e.g., HCl, AcOH) | High | [2] |
| Deprotection | Benzylidene Acetal | Acidic hydrolysis (e.g., HCl, AcOH) or Hydrogenolysis (H₂, Pd/C) | High | [4] |
Table 2: Summary of Formation and Deprotection Conditions and Yields.
Experimental Protocols
Acetonide Protection of a Diol (General Procedure)
Materials:
-
Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Camphorsulfonic acid (CSA) (0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the diol in anhydrous DMF.
-
Add 2,2-dimethoxypropane and CSA to the solution.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography if necessary.
Acetonide Deprotection (General Procedure)
Materials:
-
Acetonide-protected diol (1.0 eq)
-
Aqueous solution of a weak acid (e.g., 80% acetic acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetonide-protected diol in the aqueous acidic solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Benzylidene Acetal Protection of a Diol (Using Cu(OTf)₂)
This method is noted for its efficiency and mild reaction conditions.[5]
Materials:
-
Diol (1.0 mmol)
-
Acetonitrile (10 mL)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05–0.1 mmol)
-
Triethylamine (Et₃N) (0.2 mmol)
Procedure:
-
To a solution of the diol in acetonitrile, add benzaldehyde dimethyl acetal.
-
Add Cu(OTf)₂ to the mixture.
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1 hour).
-
Once the reaction is complete, quench the catalyst by adding Et₃N.
-
The product can often be purified directly by silica (B1680970) gel column chromatography without an aqueous work-up.[5]
Benzylidene Acetal Deprotection (Hydrogenolysis)
This method is advantageous when other acid-sensitive groups are present in the molecule.[4]
Materials:
-
Benzylidene acetal-protected diol (1.0 eq)
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (e.g., H₂ gas balloon or a transfer hydrogenation reagent like triethylsilane)
Procedure:
-
Dissolve the benzylidene acetal in methanol.
-
Add 10% Pd/C to the solution.
-
Introduce the hydrogen source (e.g., stir under an atmosphere of H₂).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diol.
-
Purify the product by column chromatography if necessary.
Visualization of Concepts
Caption: Structures of Acetonide and Benzylidene Acetal.
Caption: General workflow for using protecting groups.
Caption: Comparison of cleavage conditions.
Conclusion
The choice between an acetonide and a benzylidene acetal protecting group depends on the specific requirements of the synthetic route.
-
Acetonides are a robust and general choice for protecting diols, offering stability to a wide range of non-acidic reagents. Their formation and cleavage are typically straightforward and high-yielding.
-
Benzylidene acetals are particularly valuable in carbohydrate chemistry and offer an alternative deprotection strategy via hydrogenolysis. This orthogonal deprotection route can be highly advantageous when acid-labile functionalities are present elsewhere in the molecule. The formation of the thermodynamically favored six-membered ring with 1,3-diols is also a key feature.[3]
By carefully considering the stability requirements of the intermediate steps and the desired deprotection conditions, researchers can strategically employ these protecting groups to achieve their synthetic goals efficiently.
References
- 1. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Benzodioxine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Benzodioxine, a cyclic ether that warrants careful management due to its chemical properties and regulatory considerations for related compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile or polyvinyl alcohol), safety goggles, and a laboratory coat.[1][2][3] All handling of this compound and its waste should be conducted within a well-ventilated fume hood to prevent inhalation of vapors.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and regulatory information pertinent to the disposal of this compound and related dioxin-containing wastes.
| Parameter | Value/Information | Source |
| EPA Hazardous Waste Codes | F020, F021, F022, F023, F026, F027, F028 (for dioxin-containing wastes) | [4][5][6] |
| Hazard Classification | Acute Hazardous Waste (for listed dioxin-containing wastes) | [4][5] |
| Primary Hazards | Potential for peroxide formation (as a cyclic ether), irritant | [1][7][8] |
| Disposal Method | Incineration at a licensed hazardous waste disposal facility | [4][9] |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat | [1][2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines a safe and compliant disposal workflow.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipettes, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.[1]
-
The container must be made of a compatible material (e.g., glass or a specific type of plastic recommended by your EHS office) and have a tightly sealing lid.[10]
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and EPA's guidelines.[6]
-
Indicate the potential hazards, such as "Irritant" and "Potential Peroxide Former."
Step 3: Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][11]
-
Keep the container away from incompatible materials, heat sources, and direct sunlight.[1][2]
Step 4: Arrange for Professional Disposal
-
Never dispose of this compound down the drain or in the regular trash.[3][8]
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3][11][12]
-
Due to its classification as a potential dioxin-like compound, the required method of disposal is typically high-temperature incineration at a permitted facility to ensure complete destruction.[4][9]
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to these procedural guidelines, researchers and scientists can mitigate risks, ensure compliance with hazardous waste regulations, and contribute to a safer working environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.harvard.edu [ehs.harvard.edu]
- 3. solvent-recyclers.com [solvent-recyclers.com]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. ehs.uc.edu [ehs.uc.edu]
- 7. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. aksci.com [aksci.com]
- 12. combi-blocks.com [combi-blocks.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Benzodioxine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,3-Benzodioxine and its derivatives. Adherence to these procedures is critical to minimize risk and ensure the well-being of all laboratory personnel.
Hazard Analysis and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on the analysis of related compounds.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation[1][4]. |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and airborne particles that can cause eye irritation[1][4]. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if aerosols are generated. | To prevent respiratory tract irritation from dust or vapors[1][4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following step-by-step operational plan should be followed:
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
2. Handling:
-
Handle this compound in a designated area, away from incompatible materials such as strong oxidizing agents and acids[5].
-
Avoid generating dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Management:
-
Use containers that are compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area.
3. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
For empty containers, rinse them three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The "empty" container can then be discarded as regular solid waste after defacing the label[6].
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
